l-Atabrine dihydrochloride

Catalog No.
S2800317
CAS No.
M.F
C23H32Cl3N3O
M. Wt
472.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
l-Atabrine dihydrochloride

Product Name

l-Atabrine dihydrochloride

IUPAC Name

(4R)-4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride

Molecular Formula

C23H32Cl3N3O

Molecular Weight

472.9 g/mol

InChI

InChI=1S/C23H30ClN3O.2ClH/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);2*1H/t16-;;/m1../s1

InChI Key

UDKVBVICMUEIKS-GGMCWBHBSA-N

SMILES

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl

solubility

not available

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl

Isomeric SMILES

CCN(CC)CCC[C@@H](C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl

Physicochemical Properties of l-Atabrine Dihydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key data for l-Atabrine dihydrochloride, essential for handling and experimental design [1] [2] [3].

Property Detail
Systematic Name (4R)-4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine; dihydrochloride [2]
CAS Number 56100-42-6 [1] [2] [3]
Molecular Formula C₂₃H₃₂Cl₃N₃O [1] [2] [3]
Molecular Weight 472.88 g/mol [1] [2] [3]
Appearance Light yellow to yellow solid [1] [2]
Solubility H₂O: ~50 mg/mL (105.74 mM); DMSO: ~20 mg/mL (42.29 mM) [1] [2] [3]
Storage Sealed storage, away from moisture at 4°C; in solvent: -80°C for 6 months, -20°C for 1 month [1]
Defined Stereocenter 1 (R-configuration) [2]

Absolute Configuration Determination via MicroED

For novel chiral compounds where the absolute configuration is unknown, Microcrystal Electron Diffraction (MicroED) is a powerful technique, especially when traditional single-crystal X-ray diffraction (scXRD) is not feasible due to small crystal size [4].

The workflow involves forming a diastereomeric salt with a chiral counterion of known configuration, which acts as an internal reference for determining the absolute structure of the API [4].

workflow Chiral API Chiral API Salt Screening Salt Screening Chiral API->Salt Screening Microcrystalline Powder Microcrystalline Powder Salt Screening->Microcrystalline Powder Chiral Counterion\n(e.g., d-malic acid) Chiral Counterion (e.g., d-malic acid) Chiral Counterion\n(e.g., d-malic acid)->Salt Screening MicroED Data Collection MicroED Data Collection Microcrystalline Powder->MicroED Data Collection Kinematical Refinement Kinematical Refinement MicroED Data Collection->Kinematical Refinement Two Enantiomeric Models Two Enantiomeric Models Kinematical Refinement->Two Enantiomeric Models Model Selection Model Selection Two Enantiomeric Models->Model Selection Selects valid model Known Counterion\nConfiguration Known Counterion Configuration Known Counterion\nConfiguration->Model Selection Absolute Configuration of API Absolute Configuration of API Model Selection->Absolute Configuration of API

Detailed Experimental Workflow
  • Chiral Salt Formation Screening

    • Objective: To co-crystallize the chiral API with a chiral counterion of known absolute configuration, forming a diastereomeric salt.
    • Protocol:
      • Counterion Selection: Common, enantiomerically pure acids like l/d-tartaric acid or l/d-malic acid are suitable. A pKₐ difference of >3 between the API and the counterion is recommended for stable salt formation [4].
      • Crystallization: Perform a mini-salt screening. Precipitate a stoichiometric mixture of the API and each counterion in organic solvents. Identify microcrystalline hits using techniques like Powder X-ray Diffraction (PXRD) [4].
  • MicroED Data Collection

    • Sample Preparation: A small amount of the microcrystalline powder is dispersed onto a TEM grid [4].
    • Data Acquisition: The grid is loaded into a transmission electron microscope. A continuous-rotation method is used to collect diffraction data from individual microcrystals (sub-micrometer in size) as the grid is rotated [4].
  • Data Processing and Structure Solution

    • Kinematical Refinement: Diffraction data is processed using standard software pipelines (e.g., XDS, DIALS) and kinematical refinement. This will produce two equally plausible enantiomeric structural models that fit the data [4].
    • Absolute Configuration Assignment: The known, fixed configuration of the chiral counterion (e.g., d-malic acid) is used as an internal reference to select the correct one of the two enantiomeric models, thereby assigning the absolute configuration of the API [4].

Enantioseparation via Liquid Chromatography

A more common goal is the analytical or preparative separation of enantiomers, for which Liquid Chromatography (LC) with Chiral Stationary Phases (CSPs) is a standard and powerful technique [5].

Mechanism and CSP Selection

CSPs contain a chiral selector that interacts differentially with each enantiomer, leading to separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are among the most successful and widely used due to their high enantioselectivity for a broad range of compounds [5].

  • Common Phases: Cellulose tris(3,5-dimethylphenylcarbamate) and Amylose tris(3,5-dimethylphenylcarbamate) are workhorse phases with excellent recognition abilities [5].
  • Coated vs. Immobilized: Coated polysaccharide CSPs offer high chiral recognition but have solvent restrictions (e.g., cannot use chlorinated solvents or acetone). Immobilized phases allow the use of a wider range of solvents but may have slightly lower recognition power [5].
  • Method Development: Begin by screening these common CSPs with different mobile phase compositions (normal phase, polar organic, or reversed-phase) to achieve optimal separation [5].

Strategic Considerations for Researchers

  • Define the Goal: Distinguish between determining the absolute stereochemistry of a novel molecule (for which MicroED with a chiral reference is ideal) and performing the separation of known enantiomers (where Chiral LC is the standard method).
  • Embrace MicroED: In early drug development, when crystal growth is challenging, MicroED provides a path to critical structural information from crystalline powder, eliminating the need for large single crystals [4].
  • Leverage Chiral References: The strategy of using a molecule of known chirality (via salt or co-crystal formation) to determine an unknown structure is a robust and widely applicable principle in stereochemistry [4].

References

what is l-Atabrine dihydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity & Mechanism

l-Atabrine dihydrochloride's significance in research stems from its specific biological activities, particularly its interaction with cellular pathways relevant to disease.

  • Antiprion Activity: The compound was initially identified for its ability to inhibit prion accumulation, which are infectious agents responsible for diseases like Creutzfeldt-Jakob disease [1] [2].
  • FoxP3 Downregulation and Treg Inhibition: A key finding from a 2025 high-throughput screen identified the parent drug, quinacrine, as a potent downregulator of FoxP3 [3]. FoxP3 is the "master regulator" transcription factor for regulatory T cells (Tregs), which play a critical role in suppressing immune responses. In the tumor microenvironment, Tregs inhibit the body's anti-cancer immunity. By interfering with FoxP3's DNA-binding activity, l-Atabrine and related compounds can selectively abrogate Treg suppressive function, thereby boosting anti-tumor immune responses [3].

The following diagram illustrates the logical workflow and key findings from the research that identified this mechanism.

G Start Phenotypic Screen of Drug Repurposing Library A Identification of Hit: Quinacrine downregulates FoxP3 Start->A High-throughput Flow Cytometry B Follow-up on Quinacrine Analogs A->B In silico search & testing C Validation of l-Atabrine (Quinacrine Enantiomer) B->C Structure-Activity Relationship D Mechanistic Insight: Inhibits FoxP3 DNA Binding C->D Cell-based assays E Biological Outcome: Abrogates Treg Suppression Boosts Anti-Tumor Immunity D->E Ex vivo & in vivo validation

Research pathway from screening to mechanistic understanding of l-Atabrine's immunomodulatory effects [3].

Physical & Chemical Properties

Understanding the compound's physical and chemical characteristics is essential for designing experiments. Key data is consolidated in the table below.

Property Details
Appearance Light yellow to yellow solid [1]
Solubility H₂O: 50 mg/mL (105.74 mM); DMSO: 20 mg/mL (42.29 mM). Ultrasonic treatment is recommended for dissolution [1] [4]
Storage Lyophilized at -20°C in a desiccated environment; in solution, store at -20°C and use within 1 month to prevent loss of potency. Aliquot to avoid repeated freeze-thaw cycles [1] [5]

Experimental Handling & Safety

  • Research Use Only: this compound is strictly for research purposes and not for human use [1] [5] [4].
  • Toxicity Profile: While the human tolerability for quinacrine is well-documented, reported side effects of the parent drug at high doses or prolonged treatment include gastrointestinal distress, rare cases of toxic psychosis, and the most serious potential toxicity of aplastic anemia [6]. Although these are associated with clinical use, appropriate safety precautions should be taken in the laboratory.

Research Implications

The discovery that this compound and related 9-aminoacridines can target FoxP3 represents a promising strategic approach for cancer immunotherapy [3]. By selectively disabling the immunosuppressive function of Tregs within tumors, these small molecules may help to "release the brakes" on the immune system, allowing the body's own effector T cells to more effectively attack cancer cells [3]. This highlights the potential of targeting transcription factors like FoxP3 with small molecules for new therapeutic interventions.

References

l-Atabrine dihydrochloride discovery

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Identification

The table below summarizes the core identification and chemical data for l-Atacrine dihydrochloride [1].

Property Description
Systematic Name l-Atacrine dihydrochloride
Related Parent Compound Quinacrine (also known as Mepacrine, Atabrine) [2] [3] [4].
CAS Number 56100-42-6
Molecular Formula C₂₃H₃₂Cl₃N₃O
Molecular Weight 472.88 g/mol
Chemical Structure A less active (l-) enantiomer of quinacrine [1].
Solubility Soluble in DMSO (up to 20 mg/mL) and Water (up to 50 mg/mL) [1].
Storage -20°C or 4°C, sealed and protected from moisture [1].

Historical Context & Research Trajectory

  • Parent Compound Origins: Quinacrine was first synthesized in the 1930s by Bayer as a synthetic antimalarial to replace quinine [2] [3] [4]. It was used extensively by Allied soldiers during World War II [2] [5].
  • Expanding Applications: Over decades, quinacrine was approved or studied for various conditions, including giardiasis, tapeworm infections, lupus erythematosus, rheumatoid arthritis, and as a sclerosing agent for pleural effusions [2] [3].
  • Enantiomer Identification: As research tools advanced, scientists isolated and studied the different stereoisomers of quinacrine. l-Atacrine dihydrochloride was identified as the less active enantiomer in screens for antiprion activity [1], highlighting that the biological activity of the racemic mixture is likely driven by the more active form.

Modern Research & Experimental Focus

Recent research explores quinacrine and its derivatives for new therapeutic applications, focusing on mechanisms beyond its original uses.

Application in Cancer Immunotherapy

A 2025 high-throughput screen identified quinacrine as a potent downregulator of FoxP3, a key transcription factor in regulatory T-cells (Tregs) that suppresses anti-tumor immunity [6].

The experimental workflow for this discovery is summarized below:

Start Primary CD3+ T-cells from healthy human donors Screen High-throughput flow cytometry screen (Prestwick library: 1,522 compounds) Start->Screen Hit Hit Identification: Quinacrine downregulates FoxP3 Screen->Hit Val Validation: Dose-response confirms activity (IC50 < 5 µM) Hit->Val Mech Mechanistic Studies Val->Mech Treg Inhibition of Treg suppressive function Mech->Treg Tumor Boosted anti-tumor immunity in patient samples & mouse model Treg->Tumor

Experimental workflow for identifying FoxP3 inhibitors [6].

Key findings from this research include [6]:

  • Mechanism: The compound interfered with FoxP3's DNA-binding ability, disrupting its regulation of downstream genes critical for Treg function.
  • Functional Outcome: Treatment selectively abrogated the immunosuppressive function of Tregs, thereby "releasing the brakes" on effector T-cells.
  • Therapeutic Validation: In a syngeneic mouse tumor model, these 9-aminoacridine compounds boosted anti-tumor immune responses and inhibited tumor growth.
Multi-Target Anticancer Mechanisms

Quinacrine is a polypharmacological agent, meaning it acts on multiple cellular targets simultaneously. The following diagram illustrates its key mechanisms in cancer cells.

cluster_nuclear Nuclear & DNA-Directed Actions cluster_cytoplasmic Cytoplasmic & Other Mechanisms QC Quinacrine DNA DNA Intercalation QC->DNA p53 p53 Pathway Activation QC->p53 NFkB NF-κB Pathway Inhibition QC->NFkB FACT FACT Chromatin Trapping QC->FACT Auto Autophagy Inhibition QC->Auto PLA2 Phospholipase A2 Inhibition QC->PLA2 MDR Circumvention of Multi-Drug Resistance QC->MDR Outcome Outcome: Cancer Cell Death DNA->Outcome p53->Outcome NFkB->Outcome FACT->Outcome Auto->Outcome PLA2->Outcome MDR->Outcome

Key anticancer mechanisms of quinacrine [3] [4] [7].

Toxicity and Safety Profile

While l-Atacrine's specific toxicity is less documented, the safety profile of its parent compound, quinacrine, is well-established from decades of use [3] [4].

Category Common/Notable Adverse Effects
Dermatological Yellowish skin discoloration, bluish-black pigmentation, hyperpigmentation [8] [4].
Gastrointestinal Diarrhea, nausea, abdominal cramps, anorexia (dose-dependent and often transient) [3] [4].
Hematological Aplastic anemia (rare, ~0.003%, associated with high doses and prolonged therapy) [3] [4].
Neurological/Psychiatric Headache, dizziness, insomnia, nightmares; toxic psychosis (rare, 0.1-0.4%) [2] [3] [4].
Ophthalmological Low risk of retinal toxicity; rare, reversible corneal edema at very high doses (>500 mg) [3].

Future Research Directions

Current evidence suggests l-Atacrine dihydrochloride is primarily a tool for distinguishing stereospecific effects from the more active quinacrine forms [1]. Future research may explore:

  • Refining Structure-Activity Relationships (SAR): Further defining which structural motifs and stereochemistry confer optimal FoxP3 inhibition with minimal toxicity.
  • Combination Therapy: Leveraging its multi-target mechanism in combination with other immunotherapies or targeted drugs to overcome resistance [7].
  • Novel Formulations: Developing delivery systems to improve bioavailability and target accumulation while reducing systemic exposure.

References

Theoretical Framework: Solubility Parameters

Author: Smolecule Technical Support Team. Date: February 2026

For researchers facing a lack of direct solubility data, the concept of Hansen Solubility Parameters (HSP) can provide a theoretical foundation for predicting solubility. The principle of "like dissolves like" suggests that a solute will dissolve best in a solvent with similar HSP values [1].

The table below shows the Hansen Solubility Parameters for DMSO and other common solvents for reference and comparison.

Solvent Name Total HSP (δD) Dispersion Force (δD) Polar Force (δP) Hydrogen Bonding (δH)
Dimethyl Sulfoxide (DMSO) Information not available in search results
Water Information not available in search results
Acetic acid 21.4 14.5 8.0 13.5
Acetone 19.9 15.5 10.4 7.0
Acetonitrile 24.4 15.3 18.0 6.1
Ethanol Information not available in search results
Methanol Information not available in search results

Source: Data extracted from [2]. Values are in MPa¹/².

To use this approach, you would need to estimate the HSP values for L-Atabrine dihydrochloride using group contribution methods [3]. A closer match between the solute's parameters and those of the solvent generally indicates higher solubility.

General Protocol for Solubility Determination

Since direct data is unavailable, you will need to determine the solubility experimentally. The following protocol, common in pharmaceutical sciences, outlines the standard shake-flask method, which can be applied to this compound [3].

G Start Start Experiment Prep Prepare an excess amount of This compound powder Start->Prep AddSolvent Add DMSO solvent Prep->AddSolvent Equilibrate Agitate mixture at constant temperature for 24 hours AddSolvent->Equilibrate Separate Separate supernatant (e.g., by filtration or centrifugation) Equilibrate->Separate Analyze Analyze concentration (e.g., by HPLC or UV-Vis) Separate->Analyze End Determine Solubility (mg/mL) Analyze->End

Detailed Experimental Workflow
  • Sample Preparation: Weigh an excess amount of this compound (ensure purity is known and documented, e.g., ≥98%) into a sealed vial.
  • Solvent Addition: Add a known volume of anhydrous DMSO (≥99.9%) to the vial.
  • Equilibration: Agitate the mixture continuously using a temperature-controlled shaker or water bath. Maintain a constant temperature (e.g., 25°C ± 0.5°C) for a sufficient period, typically 24 hours, to ensure equilibrium is reached.
  • Phase Separation: After equilibration, promptly separate the saturated solution from the undissolved solid. This is critical and can be done using 0.22 μm syringe filters (ensure filter compatibility with DMSO).
  • Quantitative Analysis: Dilute the saturated solution as needed and analyze the concentration of this compound. Suitable methods include:
    • HPLC-UV: A highly precise method for quantification.
    • UV-Vis Spectrophotometry: A faster method, provided a valid calibration curve in DMSO is established.

Practical Considerations for Using DMSO

DMSO is a widely used solvent, but its effects on biological systems and material properties must be considered.

  • Membrane Permeability: DMSO can alter cell membrane fluidity and permeability. For cell-based assays, it is generally recommended to keep the final concentration of DMSO below 10% (v/v) to minimize solvent-induced toxicity and non-specific effects [4].
  • Solution Properties: High concentrations of DMSO can stabilize certain phases of lipid membranes and increase overall membrane permeability, which could be a confounding factor in experiments [4].
  • Storage: DMSO is hygroscopic and readily absorbs water from the atmosphere. This can affect solubility measurements and solution stability. Always use anhydrous DMSO and store it in a tightly sealed container.

Research Recommendations

Given the current lack of data, here are some steps you can take:

  • Perform Experimental Measurement: The most reliable path is to conduct the shake-flask experiment as outlined above.
  • Estimate via HSP: Calculate the Hansen Solubility Parameters for this compound to see if they align well with DMSO's known properties.
  • Consult Alternative Sources: Check chemical supplier catalogs (e.g., Merck, Sigma-Aldrich, TCI) for technical data sheets, which sometimes provide solubility information for listed compounds.

References

Comprehensive Application Notes and Protocols for l-Atabrine Dihydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to l-Atabrine Dihydrochloride

This compound is the less active enantiomer of the compound quinacrine (also known as mepacrine) [1]. While it exhibits reduced biological activity compared to its d-enantiomer counterpart, it remains an important tool compound in biomedical research, particularly for studying structure-activity relationships and serving as a negative control in experiments investigating quinacrine's effects [2] [3]. This chiral compound contains one stereocenter, with the l-enantiomer demonstrating different pharmacological properties than the more active d-form [2].

The compound has been reported to display antiprion activity and antibacterial effects in research settings, though these activities are notably reduced compared to the racemic mixture or the d-enantiomer [2] [3] [4]. Its mechanism of action is thought to involve interactions with cellular membranes and potential inhibition of phospholipase A2, similar to the parent compound quinacrine but with diminished potency [1]. These properties make this compound valuable for researchers investigating prion diseases, antibacterial mechanisms, and stereoselective drug actions.

Physicochemical Properties

This compound exhibits specific physicochemical characteristics that directly influence its handling, solubility, and experimental application. Understanding these properties is essential for developing reliable laboratory protocols and ensuring experimental reproducibility.

Table 1: Physicochemical Properties of this compound

Property Specification Reference
CAS Number 56100-42-6 [2] [3] [5]
Molecular Formula C₂₃H₃₂Cl₃N₃O [2] [3]
Molecular Weight 472.88 g/mol [2] [3] [4]
Appearance Light yellow to yellow solid [3] [5]
Purity ≥98% [2]
Defined Atom Stereocenter Count 1 [2]

Table 2: Solubility Profile of this compound

Solvent Solubility Concentration Reference
Water ~50 mg/mL ~105.74 mM [2] [3]
DMSO ~20 mg/mL ~42.29 mM [2] [3] [5]
Storage Condition (Powder) -20°C for 3 years, 4°C for 2 years - [2]
Storage Condition (Solution) -80°C for 6 months, -20°C for 1 month - [2]

The compound's moderate solubility in aqueous systems and organic solvents like DMSO provides flexibility in experimental design. The yellow coloration is characteristic of acridine derivatives like this compound and can serve as a visual indicator of solution concentration. When preparing stock solutions, note that sonication may be necessary to achieve complete dissolution, particularly for aqueous solutions [3].

Stock Solution Preparation

Standard Stock Solution Formulation

The preparation of consistent, high-quality stock solutions is fundamental to obtaining reliable research results with this compound. The following protocol outlines the standard procedure for creating concentrated stock solutions suitable for most research applications.

G Start Start Stock Solution Preparation Weigh Weigh Required Amount of this compound Start->Weigh SolventSelect Select Appropriate Solvent (Based on Table 2) Weigh->SolventSelect WaterPath Water: ~50 mg/mL maximum SolventSelect->WaterPath Aqueous Applications DMSOPath DMSO: ~20 mg/mL maximum SolventSelect->DMSOPath Organic Solvent Compatibility Dissolve Add Solvent and Mix (Use sonication if needed) WaterPath->Dissolve DMSOPath->Dissolve Filter Filter Sterilize if Required (0.22 μm filter) Dissolve->Filter Aliquot Aliquot into Single-Use Portions Filter->Aliquot Store Store at Recommended Temperature (Table 1) Aliquot->Store Complete Stock Solution Ready for Use Store->Complete

Materials Required:

  • This compound powder (purity ≥98%) [2]
  • High-purity solvent (deionized water or DMSO)
  • Analytical balance
  • Volumetric flasks or tubes
  • Sonicator
  • 0.22 μm filter (optional, for sterilization)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder using an analytical balance.
  • Solvent Addition: Add the appropriate volume of solvent to achieve the desired concentration (refer to Table 2 for solubility limits).
  • Dissolution: Mix thoroughly by vortexing. If complete dissolution is not achieved, sonicate the solution for 5-10 minutes [3].
  • Sterilization (if required): Filter the solution through a 0.22 μm filter for sterilization, particularly for cell culture applications.
  • Aliquoting: Divide the stock solution into single-use aliquots to minimize freeze-thaw cycles.
  • Storage: Store aliquots at recommended temperatures (-20°C for short-term, -80°C for long-term stability) [2].
Concentration Calculations and Dilutions

Precise concentration calculations are essential for experimental accuracy. The following table provides reference values for common stock solution preparations.

Table 3: Stock Solution Preparation Guide

Desired Concentration Mass Required for 1 mL Solution Preparation Notes
10 mM 4.73 mg Suitable for most working solutions
20 mM 9.46 mg Maximum recommended in DMSO [2] [3]
50 mM 23.64 mg Approaching aqueous solubility limit
100 mM 47.29 mg Saturated aqueous solution

To calculate specific concentrations, use the formula: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight (472.88 g/mol)

For dilution calculations, the standard formula C₁V₁ = C₂V₂ applies, where C₁ and V₁ represent the stock concentration and volume, respectively, and C₂ and V₂ represent the desired concentration and volume.

In Vivo Formulation Protocols

For animal studies, this compound requires formulation in biocompatible vehicles that ensure stability and bioavailability. The following protocols have been optimized for in vivo administration [2] [3].

Table 4: In Vivo Formulation Protocols for this compound

Formulation Component Protocol 1 Protocol 2 Protocol 3
DMSO 10% 10% 10%
PEG300 40% - -
Tween 80 5% - -
Saline 45% 90% (as 20% SBE-β-CD in Saline) -
Corn Oil - - 90%
Final Concentration ≥2 mg/mL (4.23 mM) ≥2 mg/mL (4.23 mM) ≥2 mg/mL (4.23 mM)
Recommended Use General purpose Enhanced solubility Long-term administration

Formulation Procedure:

  • Sequential Addition: Always add co-solvents in the order specified from left to right [2].
  • Mixing: Ensure complete mixing and clarification at each step before adding the next component.
  • Preparation Example for Protocol 1:
    • Add 100 μL of 20 mg/mL DMSO stock solution to 400 μL PEG300, mix evenly
    • Add 50 μL Tween-80, mix evenly
    • Add 450 μL saline to adjust volume to 1 mL [2] [3]
  • Quality Control: Check for precipitation before administration. The solution should appear clear without visible particles.

Vehicle Preparation Notes:

  • Saline: Dissolve 0.9 g sodium chloride in 100 mL ddH₂O [2]
  • 20% SBE-β-CD in Saline: Dissolve 2 g SBE-β-CD in 10 mL saline (stable at 4°C for 1 week) [2] [3]

Experimental Application Protocols

Cell-Based Assays

For cell culture applications, proper dosing and controls are essential. The workflow below outlines a standardized approach for treating cells with this compound.

G Start Start Cell Treatment Protocol Prep Prepare Stock Solution (Section 3.1) Start->Prep Dilute Dilute in Culture Medium to Working Concentration Prep->Dilute Plate Plate Cells and Allow Attachment Dilute->Plate Controls Prepare Appropriate Controls (vehicle, positive, etc.) Controls->Plate Treat Apply Treatment to Cells Plate->Treat Incubate Incubate According to Experimental Design Treat->Incubate Analyze Analyze Results with Appropriate Methods Incubate->Analyze Complete Experiment Complete Analyze->Complete

Key Considerations:

  • Always include vehicle controls (DMSO at equivalent concentration)
  • Use the d-enantiomer or racemic quinacrine as comparative controls when investigating stereospecific effects [2]
  • Perform dose-response studies with concentrations typically ranging from 1-100 μM
  • Monitor cells for unexpected toxicity, even though l-Atabrine is the less active enantiomer
Antiprion Activity Assessment

The antiprion activity of this compound can be evaluated using established prion disease models [3] [4]. Though less potent than quinacrine, it serves as an important control for stereoselectivity studies.

Experimental Design:

  • Cell Models: Use prion-infected neuronal cell lines (e.g., ScN2a cells)
  • Dosing: Treat cells with this compound (1-50 μM) for 24-72 hours
  • Comparison: Include d-Atabrine and racemic quinacrine at equivalent concentrations
  • Assessment: Measure prion protein (PrPSc) levels using Western blot or ELISA
  • Viability: Concurrently assess cell viability using MTT or Alamar Blue assays

Expected Results: this compound should demonstrate reduced antiprion efficacy compared to the d-enantiomer, confirming stereoselective activity [3].

Antibacterial Activity Evaluation

For assessing antibacterial effects [2], the following protocol is recommended:

Materials:

  • Bacterial strains (appropriate gram-positive and gram-negative species)
  • Mueller-Hinton broth or appropriate culture medium
  • 96-well sterile plates
  • This compound stock solutions

Procedure:

  • Prepare bacterial inoculum adjusted to 0.5 McFarland standard
  • Dilute this compound in culture medium across concentration gradient
  • Incubate plates at appropriate temperature for 16-20 hours
  • Determine MIC (Minimum Inhibitory Concentration) visually or spectrophotometrically

Troubleshooting and Quality Control

Common Issues and Solutions

Table 5: Troubleshooting Guide for this compound Applications

Problem Possible Cause Solution
Precipitation in stock solution Exceeded solubility limit Dilute solution or warm slightly with sonication
Unexpected toxicity in cell cultures Contaminated stock or solvent Prepare fresh stock with sterile technique
Inconsistent results between experiments Compound degradation Use fresh aliquots, avoid repeated freeze-thaw
Poor solubility in aqueous buffers Low aqueous solubility Use co-solvents per Section 4 protocols
Yellow color fading Light exposure degradation Protect from light, store in amber vials
Quality Control Measures
  • Visual Inspection: Solutions should appear clear, light yellow without particulate matter
  • Spectrophotometric Verification: Measure absorbance at characteristic wavelengths (should show peaks at ~240 nm and ~420 nm for acridine compounds)
  • Bioactivity Validation: Periodically test against reference standards to confirm expected potency
  • Storage Monitoring: Record freeze-thaw cycles and discard aliquots after 3-5 cycles

Safety and Regulatory Considerations

This compound is intended for research use only and not for human diagnostic or therapeutic applications [2] [3] [4]. Researchers should adhere to the following safety guidelines:

  • Personal Protective Equipment: Wear appropriate gloves, lab coat, and eye protection
  • Handling: Avoid generation of dust aerosols; use in well-ventilated areas
  • Disposal: Dispose of waste according to institutional regulations for chemical waste
  • Documentation: Maintain accurate records of usage and storage conditions

As with related acridine compounds, this compound should be considered a potential irritant. The compound's safety profile may differ from the pharmaceutical-grade quinacrine (mepacrine) used historically for malaria and other conditions [1].

References

l-Atabrine dihydrochloride antibacterial assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Background on Quinacrine and its Antibacterial History

Quinacrine is an acridine derivative that was historically investigated for its antimicrobial properties [1] [2]. The following table summarizes its key aspects as a potential antibacterial agent:

Aspect Details
Chemical Grouping 9-aminoacridine derivative [1] [2]
Historical Status Early antibacterial investigations were largely superseded by penicillin in the 1940s [1] [2]
General Mechanism of Action (for related Acridines) Some acridines, like acriflavine, are known to act as fluorescent dyes that intercalate into nucleic acids, thereby inhibiting bacterial and viral replication [1] [2].
Modern Research Context Research interest has shifted to other therapeutic areas, including its potential as an anti-cancer agent and for treating prion diseases [1] [2] [3].

The diagram below illustrates the shift in research focus for quinacrine and related acridines over time:

Shift in Quinacrine Research Focus Over Time Early 1900s Early 1900s 1940s 1940s Early 1900s->1940s  Developed & used as  antimalarial & antibacterial Modern Research Modern Research 1940s->Modern Research  Antibacterial use  superseded by penicillin Potential Anticancer Agent Potential Anticancer Agent Modern Research->Potential Anticancer Agent Antiprion Activity Antiprion Activity Modern Research->Antiprion Activity Treatment of Lupus Treatment of Lupus Modern Research->Treatment of Lupus

References

Comprehensive Application Notes and Protocols: l-Atabrine Dihydrochloride as an Antiprion Agent

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

l-Atabrine dihydrochloride is a less active enantiomer of the well-established antimalarial drug quinacrine, belonging to the 9-aminoacridine family of synthetic compounds. This chemical derivative has gained significant attention in neuroscience and infectious disease research due to its documented antiprion activity, offering potential as a therapeutic agent against prion-related disorders such as Creutzfeldt-Jakob disease. With the molecular formula C₂₃H₃₂Cl₃N₃O and a molecular weight of 472.88 g/mol, this compound presents as a light yellow to yellow solid at room temperature [1]. The compound is designated for research use only and is not approved for human therapeutic applications, though its structural parent quinacrine has an extensive history of clinical use for malaria, giardiasis, and tapeworm infections, providing valuable insights into its pharmacokinetic and safety profiles [2] [3].

The interest in this compound as an antiprion agent stems from the pressing need for effective treatments against transmissible spongiform encephalopathies (TSEs), a group of progressive neurodegenerative conditions characterized by the conversion of normal cellular prion protein (PrPᴼ) to an abnormal scrapie isoform (PrPˢᶜ). This structural transition triggers a cascade of pathological events including protein aggregation, neuronal dysfunction, and ultimately fatal neurodegeneration. While the exact molecular mechanisms underlying this compound's antiprion activity remain under investigation, current evidence suggests it may interfere with multiple stages of the prion conversion process, potentially through direct interaction with prion proteins, disruption of membrane cholesterol domains, or modulation of cellular pathways essential for prion propagation [4].

Antiprion Mechanisms of Action

Direct and Indirect Mechanisms

The antiprion activity of this compound appears to involve multiple complementary mechanisms that target different aspects of prion propagation. Research suggests that this compound may act through both direct binding to prion proteins and indirect modulation of cellular factors required for prion conversion and accumulation. Unlike many therapeutic agents that target a single pathway, this compound's polypharmacological approach may be particularly advantageous against complex neurodegenerative processes, potentially explaining its efficacy in cellular models of prion disease [4].

One proposed mechanism involves the redistribution of cellular cholesterol, whereby this compound disrupts cholesterol-rich membrane domains that serve as platforms for prion conversion. This membrane destabilization potentially interferes with the conformational transition of PrPᴼ to PrPˢᶜ by altering the lipid environment necessary for this process. Additionally, evidence suggests that this compound may function as a lysosomotropic agent, accumulating within acidic compartments like lysosomes and endosomes where prion conversion may occur. By altering the pH and enzymatic activity of these organelles, the compound may create an environment less favorable for prion propagation [4]. Structural studies indicate that the acridine backbone of this compound enables direct interaction with prion proteins, potentially stabilizing the native conformation of PrPᴼ or disrupting the β-sheet-rich structure of PrPˢᶜ aggregates, though these interactions require further characterization at the molecular level.

Schematic Overview of Antiprion Mechanisms

The following diagram summarizes the key proposed mechanisms through which this compound exerts its antiprion effects:

G cluster_direct Direct Mechanisms cluster_indirect Indirect Mechanisms Atabrine Atabrine PrPBinding Direct PrP Binding Atabrine->PrPBinding AggregateDisruption PrPˢᶜ Aggregate Disruption Atabrine->AggregateDisruption MembraneInteraction Membrane Interaction Atabrine->MembraneInteraction CholesterolRedist Cholesterol Redistribution Atabrine->CholesterolRedist Lysosomotropic Lysosomotropic Effects Atabrine->Lysosomotropic SignalingModulation Signaling Pathway Modulation Atabrine->SignalingModulation Conversion Prion Conversion PrPBinding->Conversion Inhibits PrPSc Abnormal PrPˢᶜ AggregateDisruption->PrPSc Disrupts MembraneInteraction->Conversion Alters Platform CholesterolRedist->Conversion Destabilizes Domain Propagation Prion Propagation Lysosomotropic->Propagation Impairs SignalingModulation->Propagation Modulates subcluster_processes subcluster_processes PrPC Normal PrPᴼ PrPC->Conversion PrPSc->Propagation Conversion->PrPSc

Experimental Protocols

Compound Preparation and Storage

This compound requires specific handling and preparation protocols to ensure stability and reproducibility in experimental settings. The compound should be stored as a powder at 4°C in sealed containers protected from moisture to maintain long-term stability. For working solutions, prepare stock concentrations in appropriate solvents based on your experimental requirements [1].

Table 1: Stock Solution Preparation Guidelines

Solvent Maximum Concentration Storage Conditions Special Considerations
DMSO 20 mg/mL (42.29 mM) -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) Hygroscopic DMSO impacts solubility; use newly opened containers
Water 50 mg/mL (105.74 mM) -80°C for 6 months; -20°C for 1 month Requires ultrasonic assistance for complete dissolution
In Vivo Formulation 2 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline Prepare fresh daily for animal studies Yields clear solution suitable for various administration routes

When preparing stock solutions, brief sonication (5-10 minutes) is typically required to achieve complete dissolution. Aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to compound degradation and decreased efficacy. For cell culture applications, dilute stock solutions directly into culture media to achieve the desired working concentration, ensuring that the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity [1].

Cell Culture and Treatment Protocol

This protocol describes the use of this compound in scrapie-infected neuroblastoma cells (ScN2a), a well-established cellular model for studying prion propagation and screening antiprion compounds.

Materials Required:

  • ScN2a cells (or other prion-infected cell line)
  • Appropriate cell culture medium (DMEM or RPMI-1640 with 10% FBS)
  • This compound stock solutions (prepared as in Section 3.1)
  • Vehicle control (0.1% DMSO in culture medium)
  • Cell culture plates (6-well, 12-well, or 96-well format depending on assay)
  • Phosphate-buffered saline (PBS)
  • Cell viability assay kit (MTT, XTT, or resazurin-based)
  • Lysis buffer for immunoblotting (containing 1% Triton X-100, 0.5% sodium deoxycholate)

Procedure:

  • Cell Seeding: Plate ScN2a cells at appropriate density (typically 1-2×10⁵ cells/mL for 6-well plates, 5×10⁴ cells/mL for 12-well plates) in complete culture medium and allow to adhere overnight.
  • Compound Treatment: Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.5-5 μM. Include vehicle control (0.1% DMSO) and positive control if available.
  • Exposure Duration: Replace existing medium with treatment medium and incubate cells for 48-96 hours at 37°C in 5% CO₂.
  • Medium Refreshment: For extended treatments (>72 hours), replace with fresh compound-containing medium every 48-72 hours.
  • Assessment Endpoints:
    • Viability Assessment: At treatment conclusion, perform cell viability assay according to manufacturer's protocol.
    • PrPˢᶜ Detection: Harvest cells for PrPˢᶜ detection using proteinase K digestion and immunoblotting.
  • Data Analysis: Normalize all readings to vehicle controls and calculate percentage viability and PrPˢᶜ reduction relative to control conditions.

Table 2: Typical Dosing Regimen for Antiprion Studies

Assay Type Concentration Range Treatment Duration Expected Efficacy
Initial Screening 0.1-10 μM 72-96 hours IC₅₀ typically 1-5 μM for PrPˢᶜ clearance
Dose-Response 0.5, 1, 2, 4, 8 μM 96 hours Concentration-dependent reduction in PrPˢᶜ signal
Time-Course 2-5 μM 24, 48, 72, 96 hours Time-dependent increase in PrPˢᶜ clearance
Cytotoxicity 1-20 μM 48-96 hours CC₅₀ typically >10-15 μM in most cell lines
Analytical Methods for Antiprion Activity Assessment

Proteinase K Resistance Assay: The proteinase K (PK) resistance of PrPˢᶜ is a hallmark biochemical property that distinguishes it from the normal PrPᴼ isoform. This assay provides a quantitative measure of prion load in treated versus untreated cells.

  • Cell Lysis: Harvest treated cells and lyse in buffer containing 1% Triton X-100, 0.5% sodium deoxycholate in TBS.
  • Protein Quantification: Determine protein concentration using BCA or similar assay.
  • PK Digestion: Digest 1 mg/mL of total protein with 10-20 μg/mL of PK for 30-60 minutes at 37°C.
  • Reaction Termination: Stop digestion with 2 mM PMSF or specific protease inhibitor cocktail.
  • Centrifugation: Centrifuge at 14,000-20,000 × g for 30-60 minutes to pellet PK-resistant PrPˢᶜ.
  • Immunoblotting: Resuspend pellet in loading buffer, separate by SDS-PAGE, transfer to membrane, and probe with anti-PrP antibodies (e.g., 3F4, 6D11).

Immunofluorescence Detection: Visualize PrPˢᶜ accumulation in situ using immunofluorescence microscopy.

  • Cell Fixation: Fix treated cells with 4% paraformaldehyde for 15 minutes at room temperature.
  • Permeabilization: Permeabilize with 0.1-0.2% Triton X-100 for 10 minutes.
  • Blocking: Incubate with 5% normal serum in PBS for 1 hour.
  • Primary Antibody: Incubate with anti-PrP antibody (appropriate dilution determined empirically) overnight at 4°C.
  • Secondary Antibody: Incubate with fluorophore-conjugated secondary antibody for 1 hour at room temperature.
  • Mounting and Imaging: Mount with antifade mounting medium and image using fluorescence microscopy.

Cell Viability Assessment: Determine the therapeutic window by assessing compound cytotoxicity.

  • Metabolic Assays: Use MTT, XTT, or resazurin reduction assays according to manufacturer's protocols.
  • Membrane Integrity: Assess lactate dehydrogenase (LDH) release as a marker of membrane damage.
  • Apoptosis Markers: Examine caspase activation or Annexin V binding to detect apoptotic cells.

Research Applications and Chemical Genetics

The use of this compound extends beyond its direct application as an antiprion agent, serving as a valuable chemical tool for probing fundamental mechanisms of prion propagation. In chemical genetic approaches, small molecules like this compound can be used to acutely inhibit specific cellular processes, offering advantages over traditional genetic methods that may be subject to compensatory mechanisms or redundancy [4]. By employing global approaches to identify the cellular targets of this compound, researchers can uncover novel pathways essential for prion propagation that might not be identified through conventional genetic screens.

Reverse screening strategies using this compound as a molecular bait have proven particularly valuable in prion research. Affinity chromatography with immobilized this compound allows for the systematic identification of cellular binding partners that mediate its antiprion effects. When designing such experiments, it is crucial to incorporate appropriate linker molecules (such as polyethylene glycol or amino-caproylaminopentyloxy linkers) between the compound and chromatography matrix to minimize steric hindrance while maintaining antiprion activity [4]. Complementary yeast-based genetic approaches, including haploinsufficiency profiling, synthetic lethality screens, and genome-wide overexpression screens, provide powerful alternative methods for identifying drug targets and mechanisms of action without requiring chemical modification of the compound.

The translational potential of this compound is supported by the extensive clinical history of its parent compound, quinacrine, which has been used in millions of patients for malaria prophylaxis and treatment of various conditions including giardiasis, tapeworm infections, lupus erythematosus, and rheumatoid arthritis [2] [3]. This established safety profile facilitates the potential repurposing of related compounds for new indications such as prion diseases. Importantly, clinical trials have been conducted investigating quinacrine in Creutzfeldt-Jakob disease (ClinicalTrials.gov Identifiers: NCT00183092, NCT00104663), providing preliminary evidence for the potential application of acridine-based compounds in prion disorders [2].

Safety and Regulatory Considerations

Toxicity Profile: this compound is generally well-tolerated in cellular systems at concentrations effective for antiprion activity (typically 1-5 μM). However, researchers should be aware of potential cytotoxic effects at higher concentrations, including:

  • Dose-dependent cytotoxicity typically observed at concentrations >10-15 μM in most cell lines
  • Cell cycle perturbations and induction of apoptosis at elevated concentrations
  • Inhibition of phospholipase A2 activity, which may alter inflammatory responses
  • Potential interference with multi-drug resistance transporters due to its affinity for P-glycoprotein

When moving to in vivo models, note that the parent compound quinacrine has specific tissue distribution patterns, with the highest concentrations found in liver, spleen, lungs, and adrenal glands, and lowest concentrations in brain, heart, and skeletal muscle [2]. This distribution may impact efficacy in neurological conditions and should be considered when designing animal studies.

Regulatory Status: this compound is sold explicitly for research use only and is not for human consumption or therapeutic use [1] [5]. Researchers must adhere to all applicable safety guidelines when handling this compound, including:

  • Use of appropriate personal protective equipment (lab coat, gloves, safety glasses)
  • Working in a properly ventilated environment, preferably in a fume hood when handling powder
  • Implementation of proper waste disposal procedures in accordance with institutional policies
  • Compliance with all local regulations regarding chemical storage and disposal

Troubleshooting and Technical Notes

  • Solubility Issues: If complete dissolution is not achieved during stock preparation, try gentle warming (37°C) with continuous vortexing or extend sonication time. Avoid excessive heating that may degrade the compound.
  • Variable Antiprion Efficacy: If inconsistent results are observed between experiments, confirm the prion strain used in your cellular model, as different strains may show varying sensitivity to this compound.
  • Cytotoxicity Concerns: If cytotoxicity is observed at desired antiprion concentrations, consider pulsed treatment strategies (e.g., 24-hour exposure followed by recovery period) rather than continuous exposure.
  • Proteinase K Digestion Optimization: If background signal is high in PK resistance assays, titrate PK concentration and digestion time using known positive and negative controls.
  • Cell Line Variability: Different prion-infected cell lines may show varying sensitivity to this compound. Consider testing multiple cell models if available.

References

Comprehensive Application Notes and Experimental Protocols for l-Atabrine Dihydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

l-Atabrine dihydrochloride, also known as the less active enantiomer of quinacrine, is a chemical compound of significant interest in biomedical research. This compound, with the CAS number 56100-42-6, represents the stereoisomeric form of the classic antimalarial drug quinacrine (commonly known as mepacrine or Atabrine). The molecular formula of this compound is C({23})H({32})Cl({3})N({3})O, with a molecular weight of 472.88 g/mol [1]. The compound features a defined stereocenter that distinguishes it from its more active d-enantiomer counterpart, which has implications for its biological activity and research applications.

Originally developed as an antimalarial agent, quinacrine and its enantiomers have found renewed research interest for their potential applications in various fields, including antiprion investigations and antibacterial studies [1] [2]. The l-enantiomer form is particularly valuable in comparative studies aimed at understanding structure-activity relationships and stereoselective biological interactions. As a research compound, this compound is classified exclusively for laboratory use and is not intended for human consumption or clinical application [1].

Physical-Chemical Properties and Storage Specifications

Fundamental Chemical Characteristics

This compound exhibits specific physicochemical properties that directly influence its handling, storage, and experimental applications. The compound typically presents as a light yellow to yellow solid at room temperature, with defined solubility characteristics in various solvents [2]. Its chemical structure contains multiple functional groups that contribute to both its research utility and storage requirements, including a chloro-substituted acridine ring system and a diethylpentane diamine side chain with stereochemical specificity [1].

The compound's hydrogen bonding capacity (3 donors and 4 acceptors) and moderate complexity (rated 461 on complexity scale) contribute to its solubility profile and stability considerations [1]. These molecular characteristics necessitate specific storage conditions to maintain chemical integrity and research reliability over extended periods.

Comprehensive Storage Conditions

Proper storage of this compound is essential for maintaining its stability and ensuring experimental reproducibility. The following table summarizes the optimal storage parameters based on current manufacturer specifications:

Table 1: Storage Conditions for this compound

Storage Form Temperature Duration Additional Protection
Powder -20°C 3 years Sealed container, protect from moisture
Powder 4°C 2 years Sealed container, protect from moisture
Solution (solvent) -80°C 6 months Depending on solvent system
Solution (solvent) -20°C 1 month Depending on solvent system
Shipping Room temperature Few days Stable under ordinary shipping conditions

[1] [3]

For long-term storage, the powder form demonstrates optimal stability when maintained at -20°C in a sealed, moisture-protected environment [1] [2]. Under these conditions, the compound remains stable for approximately three years without significant degradation. Alternatively, storage at 4°C (refrigerator temperature) provides a two-year stability window, offering flexibility for frequently accessed materials. The solution form of this compound requires more stringent temperature control, with -80°C recommended for extended storage (up to 6 months) and -20°C suitable for shorter-term storage (1 month) [1].

Critical to the compound's stability is protection from moisture, which can accelerate degradation processes. Researchers should ensure containers remain securely sealed and consider using desiccants in storage environments. For shipping purposes, this compound has demonstrated stability at ambient temperature for the duration typical of standard transportation processes [1].

Solubility Profiles and Stock Solution Preparation

Solubility Characteristics

Understanding the solubility properties of this compound is fundamental to designing appropriate experimental systems. The compound exhibits varying solubility in different solvents, as quantified in the following table:

Table 2: Solubility Profile of this compound

Solvent Concentration (mg/mL) Concentration (mM) Application Notes
H(_2)O (Water) ~50 mg/mL ~105.74 mM Primary aqueous stock
DMSO ~20 mg/mL ~42.29 mM Primary organic stock
Formulation 1 (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) ≥2 mg/mL ≥4.23 mM In vivo applications
Formulation 2 (10% DMSO + 90% 20% SBE-β-CD in Saline) ≥2 mg/mL ≥4.23 mM Enhanced aqueous solubility
Formulation 3 (10% DMSO + 90% Corn Oil) ≥2 mg/mL ≥4.23 mM Lipid-based systems

[1]

The compound demonstrates high aqueous solubility (~50 mg/mL), making it suitable for biological systems without requiring complex solvent systems [1]. In DMSO, which is commonly used for cell culture applications, the solubility remains substantial at approximately 20 mg/mL. For specialized in vivo applications, several formulation approaches have been developed that maintain adequate solubility while minimizing potential solvent toxicity.

Stock Solution Preparation Protocols
3.2.1 Aqueous Stock Solution Preparation
  • Materials: this compound powder, purified water (ddH(_2)O), sterile container, sonication device
  • Procedure:
    • Tare a clean, sterile container on an analytical balance
    • Accurately weigh the required amount of this compound powder
    • Add the appropriate volume of purified water to achieve the desired concentration (not exceeding 50 mg/mL)
    • Sonicate the mixture for 5-10 minutes to ensure complete dissolution
    • Verify solution clarity; if undissolved material remains, continue sonication
    • Aliquot into working volumes to avoid repeated freeze-thaw cycles
    • Store at recommended temperatures based on intended usage timeline
3.2.2 DMSO Stock Solution for Cell Culture
  • Materials: this compound powder, high-quality DMSO (sterile, tissue culture grade), sterile tubes, vortex mixer
  • Procedure:
    • Perform all preparations under sterile conditions in a laminar flow hood
    • Accurately weigh compound powder to achieve 20 mg/mL concentration
    • Add calculated volume of DMSO directly to the powder
    • Vortex vigorously for 1-2 minutes until completely dissolved
    • Filter sterilize using a 0.2μm membrane if required for specific cell culture applications
    • Aliquot into small, single-use volumes to minimize freeze-thaw cycles and water absorption
    • Store at -80°C for long-term storage (6 months) or -20°C for short-term use (1 month)
3.2.3 In Vivo Formulation Preparation

Three primary formulations have been established for animal studies, with Formulation 1 being the most widely applicable:

Table 3: Preparation of In Vivo Formulations

Formulation Component Addition Sequence Preparation Instructions Storage Conditions

| Formulation 1 | 1. 10% DMSO 2. 40% PEG300 3. 5% Tween80 4. 45% Saline | Add co-solvents sequentially with mixing between each addition | -80°C for 6 months -20°C for 1 month | | Formulation 2 | 1. 10% DMSO 2. 90% 20% SBE-β-CD in Saline | Prepare SBE-β-CD solution first, then add to DMSO stock | -80°C for 6 months -20°C for 1 month | | Formulation 3 | 1. 10% DMSO 2. 90% Corn Oil | Add DMSO stock directly to corn oil with vigorous mixing | -80°C for 6 months -20°C for 1 month |

[1]

Critical Note: The sequential addition of components must be strictly followed, and each component should be thoroughly mixed before adding the next. The solution should be visually clear before proceeding to the next addition step or administration to research subjects.

Experimental Applications and Research Protocols

Research Applications and Biological Activity

This compound serves as an important tool compound in various research contexts, primarily functioning as a comparative enantiomer in studies investigating the stereoselective activities of quinacrine derivatives [1]. While identified as the "less active enantiomer" of quinacrine, it displays measurable antibacterial effects and has been investigated for antiprion activity [1] [2] [3]. This compound is particularly valuable in mechanistic studies aimed at distinguishing stereospecific versus non-specific drug interactions.

The biological activity of this compound must be understood in the context of its relationship to the racemic mixture (mepacrine/quinacrine), which has broader medical applications. Mepacrine has historical and contemporary uses as an antiprotozoal agent (particularly for giardiasis), as a therapeutic for lupus erythematosus, and as a sclerosing agent for pneumothorax prophylaxis [4]. Additionally, its fluorescent properties have made it valuable as an epifluorescent dye for cellular visualization, particularly for platelet tracking where it accumulates in dense granules [4].

Antiprion Activity Assessment Protocol
  • Objective: Evaluate the effect of this compound on prion propagation in cellular models

  • Background: Based on research demonstrating differential inhibition of prion propagation by enantiomers of quinacrine [2]

  • Materials: Prion-infected neuroblastoma cell line (e.g., ScN2a cells), this compound stock solutions, d-Atabrine dihydrochloride (comparative control), cell culture reagents, immunoblotting equipment for PrP(^Sc) detection

  • Procedure:

    • Plate prion-infected neuroblastoma cells in appropriate multi-well plates
    • Allow cells to adhere overnight under standard culture conditions
    • Prepare serial dilutions of this compound in fresh culture medium (typical test range: 0.1-10μM)
    • Treat cells with compound dilutions, including appropriate vehicle controls and d-enantiomer controls
    • Incubate for predetermined time points (e.g., 72 hours)
    • Harvest cells and prepare lysates for prion protein detection
    • Quantify PrP(^Sc) levels using proteinase K digestion and immunoblotting
    • Normalize data to total protein content and vehicle-treated controls
    • Calculate EC(_{50}) values and compare with d-enantiomer
  • Expected Outcomes: this compound is expected to show reduced antiprion activity compared to the d-enantiomer, consistent with its characterization as the less active form [2] [3]

Antibacterial Activity Screening Protocol
  • Objective: Assess antibacterial properties of this compound against selected bacterial strains

  • Materials: Bacterial strains (e.g., Gram-positive and Gram-negative representatives), Mueller-Hinton broth/agar, this compound stock solutions, antibiotic controls, sterile consumables

  • Procedure:

    • Prepare bacterial inocula adjusted to 0.5 McFarland standard
    • Incorporate diluted bacterial suspensions into molten agar or distribute in broth
    • For agar dilution: Add compound to molten agar at serial dilutions (e.g., 1-256 μg/mL)
    • For broth microdilution: Prepare compound dilutions directly in broth in 96-well plates
    • Inoculate with standardized bacterial suspension
    • Include growth controls and reference antibiotic controls
    • Incubate at appropriate temperatures for 16-20 hours
    • Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration showing no visible growth
    • For selected strains, perform Minimum Bactericidal Concentration (MBC) determinations by subculturing from clear wells
  • Interpretation: Compare MIC/MBC values with those of the d-enantiomer and standard antibiotics to evaluate relative potency and spectrum of activity

Mechanism of Action and Signaling Pathways

The mechanism of action of this compound can be understood through the known pharmacological activities of the racemic quinacrine mixture, while recognizing that its stereochemistry likely influences specific interactions and potency. The following diagram illustrates key molecular pathways affected by quinacrine compounds:

G cluster_membrane Membrane Effects cluster_nuclear Nuclear Signaling cluster_enzyme Enzyme Inhibition Quinacrine Quinacrine ProtozoanMembrane Disruption of Protozoan Membranes Quinacrine->ProtozoanMembrane Antiprotozoal Activity PhospholipaseA2 Phospholipase A2 Inhibition Quinacrine->PhospholipaseA2 Anti-inflammatory Effects HistamineRelease Modulation of Histamine Release Quinacrine->HistamineRelease Immunomodulatory Effects NFkB NF-κB Pathway Inhibition Quinacrine->NFkB Anti-inflammatory Anti-proliferative p53 p53 Activation Quinacrine->p53 Pro-apoptotic Effects PrionProtein Prion Protein Binding Quinacrine->PrionProtein Antiprion Activity HNMT Histamine N-Methyltransferase Quinacrine->HNMT Histamine Regulation BiologicalEffects Biological Outcomes: - Antimicrobial - Anti-inflammatory - Antiprion - Potential Anticancer ProtozoanMembrane->BiologicalEffects PhospholipaseA2->BiologicalEffects HistamineRelease->BiologicalEffects NFkB->BiologicalEffects p53->BiologicalEffects PrionProtein->BiologicalEffects HNMT->BiologicalEffects

Figure 1: Molecular Pathways and Mechanisms of Quinacrine Compounds

This compound shares the fundamental molecular targets of racemic quinacrine, though with potentially reduced potency due to its stereochemical configuration. The primary mechanisms include:

  • Membrane Interactions: The compound disrupts protozoal cell membranes through intercalation, contributing to its antiprotozoal effects [4]. This mechanism is particularly relevant for its historical use against Giardia infections and malaria.

  • Enzyme Inhibition: this compound functions as a histamine N-methyltransferase (HNMT) inhibitor, potentially increasing local histamine concentrations and contributing to immunomodulatory effects [4].

  • Signaling Pathway Modulation: The compound inhibits NF-κB signaling, a key pathway in inflammatory responses and cell survival, while simultaneously activating p53-mediated pathways associated with cell cycle regulation and apoptosis [4].

  • Prion Protein Interactions: Similar to the racemic mixture, this compound binds to prion proteins, inhibiting the formation of pathogenic aggregates in experimental models, though clinical translation has proven challenging potentially due to blood-brain barrier limitations and emergence of drug-resistant prion strains [4] [2].

Safety Considerations and Regulatory Information

Handling Precautions and Safety Protocols

Researchers working with this compound must implement appropriate safety measures to minimize potential risks. While specific GHS hazard classifications for this enantiomer are not fully detailed in the available literature, precautions should be guided by the known properties of the racemic quinacrine compound, which has established safety concerns [4].

Important safety considerations include:

  • Personal Protective Equipment: Wear appropriate gloves, lab coat, and eye protection when handling the compound, particularly during weighing and solution preparation where dust or aerosols may be generated.

  • Engineering Controls: Use chemical fume hoods or biosafety cabinets for procedures that may generate airborne particles, such as powder weighing and sonication.

  • Health Monitoring: Be aware that the racemic quinacrine compound has been associated with various adverse effects, including toxic psychosis and other psychiatric symptoms in clinical settings [4] [5]. While these effects are primarily reported at therapeutic doses, researchers should exercise caution.

Regulatory Status and Use Restrictions

This compound is explicitly designated "for research use only, not for human use" [1]. This classification restricts application to laboratory investigations and excludes human consumption or therapeutic administration.

The racemic drug quinacrine (mepacrine) has faced varying regulatory status across different jurisdictions. As of August 2020, approved formulations were not commercially available in the United States, though compounding pharmacies could potentially prepare the drug [4]. This regulatory landscape underscores the importance of maintaining clear distinctions between the research chemical this compound and potential pharmaceutical applications.

Troubleshooting and Technical Guidance

Common Experimental Challenges
  • Precipitation in Aqueous Solutions: If compound precipitation occurs during dilution from DMSO stock into aqueous buffers, consider implementing slower addition rates with vigorous mixing, pre-warming aqueous solutions, or using alternative solvent systems such as cyclodextrin complexes.

  • Loss of Activity: Suspected compound degradation can be minimized by strict adherence to recommended storage conditions, use of single-use aliquots, and verification of stock solution concentrations through UV-Vis spectroscopy (quinacrine compounds have characteristic absorption maxima around 420-450 nm).

  • Cellular Toxicity in Assays: Observation of unexpected cytotoxicity may require optimization of treatment concentrations and exposure times. Consider implementing more frequent medium changes with fresh compound to maintain stable concentrations while reducing potential buildup of metabolites.

Experimental Optimization Recommendations
  • Analytical Verification: Periodically verify compound identity and purity in research samples using HPLC or LC-MS methods, particularly for long-term studies.

  • Positive Controls: Include the d-enantiomer (d-Atabrine dihydrochloride, CAS 56100-41-5) as a comparative control in experiments evaluating biological activity to confirm expected enantiomeric differences.

  • Solvent Compatibility Screening: When developing new assay systems, empirically determine optimal solvent conditions by testing multiple formulations at small scale before proceeding to full experiments.

Conclusion

This compound serves as an important research tool for investigating stereoselective biological effects of quinacrine derivatives. Its defined storage requirements (-20°C for powder, -80°C for solutions) and solubility characteristics enable reproducible experimental outcomes across various research applications. While characterized as the less active enantiomer, it remains valuable for comparative studies of antibacterial and antiprion mechanisms, particularly when used alongside its d-enantiomer counterpart. Researchers should adhere to recommended handling protocols and regulatory guidelines to ensure both experimental success and laboratory safety.

References

l-Atabrine dihydrochloride reconstitution calculator

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of l-Atabrine Dihydrochloride

The table below summarizes the fundamental chemical and physical properties of this compound as reported by commercial suppliers for research use [1] [2] [3].

Property Details
CAS Number 56100-42-6 [1] [2] [3]
Molecular Formula C₂₃H₃₂Cl₃N₃O [1] [2] [3]
Molecular Weight 472.88 g/mol [1] [2] [3]
Chemical Name 6-chloro-N-[(2R)-5-(diethylamino)pentan-2-yl]-2-methoxyacridin-9-amine dihydrochloride [2]
Appearance Light yellow to yellow solid [1] [4]
Purity ≥98% [2] [3]
Biological Activity Less active enantiomer of quinacrine; displays antiprion activity [1] [2] [3]

Reconstitution and Stock Solution Preparation

The following section details the preparation of stock solutions from the solid compound. Important Note: This product is stated to be for research use only and not for human consumption or therapeutic use [1] [2] [3].

Stock Solution Preparation Table

The table below provides calculations for preparing stock solutions of varying concentrations, based on the solubility data from the search results [1] [2].

Concentration Volume Prepared Mass of Compound Required
10 mM 1 mL 4.73 mg
50 mM 1 mL 23.64 mg
100 mM 1 mL 47.29 mg
Step-by-Step Reconstitution Protocol
  • Calculations and Weighing

    • Calculate the mass of this compound needed based on your desired stock solution concentration and volume using the formula: Mass (mg) = Concentration (mM) × Volume (L) × Molecular Weight (g/mol).
    • Tare a clean vial and accurately weigh the required amount of the solid compound.
  • Solvent Addition and Solubilization

    • Add the solvent to the vial containing the powder. The search results indicate the following solubility [1] [2]:
      • Water: 50 mg/mL (105.74 mM)
      • DMSO: 20 mg/mL (42.29 mM)
    • Sonication is recommended to aid in dissolving the solid. Briefly place the vial in an ultrasonic bath until the solution appears clear.
  • Aliquoting and Storage

    • Once fully dissolved, immediately aliquot the stock solution into smaller, single-use vials to minimize the number of freeze-thaw cycles.
    • According to the sources, stock solutions can be stored as follows [1] [2]:
      • For short-term storage (1 month): -20°C in sealed storage, away from moisture.
      • For long-term storage (6 months): -80°C in sealed storage, away from moisture.

Important Handling and Experimental Notes

  • Solvent Consideration: If using DMSO, please note that it is hygroscopic (absorbs water from the atmosphere). Using a newly opened container of DMSO is recommended for preparing concentrated stock solutions to ensure solubility and stability [1] [4].
  • Sterilization: If your experiment requires a sterile solution and you are using water, saline, or PBS as the solvent, the stock solution should be filtered through a 0.22 µm filter before use [1] [4].
  • In Vivo Formulations: For animal studies, the stock solution is typically further diluted in a suitable vehicle. One cited protocol suggests a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [1] [4]. It is crucial to optimize the formulation for your specific animal model and route of administration.

Experimental Workflow

The following diagram outlines the key decision points and steps in the process of reconstituting this compound for your experiments.

G Start Start: Plan l-Atabrine dihydrochloride experiment Subgraph_Properties Key Chemical Properties Start->Subgraph_Properties Calculate Calculate mass and select solvent Subgraph_Properties->Calculate MW Molecular Weight: 472.88 g/mol Solubility Solubility: - H₂O: 50 mg/mL - DMSO: 20 mg/mL Storage Storage (Solid): 4°C, sealed, dry Weigh Accurately weigh solid compound Calculate->Weigh Reconstitute Reconstitute with solvent (Ultrasonicate if needed) Weigh->Reconstitute Aliquot Aliquot stock solution Reconstitute->Aliquot Subgraph_Storage Store Stock Solution Aliquot->Subgraph_Storage StoreShort -20°C for 1 month StoreLong -80°C for 6 months

References

l-Atabrine dihydrochloride biological activity assay

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: l-Atabrine Dihydrochloride

Introduction and Compound Profile

This compound is a less active enantiomer of the well-known drug quinacrine [1] [2]. Quinacrine itself is an acridine derivative with a long history of therapeutic use, including as an antimalarial, an anti-giardial agent, and in the treatment of lupus erythematosus and rheumatoid arthritis [3] [4]. The interest in this compound in modern research stems primarily from its documented antiprion activity [1] [2]. Recent high-throughput screening efforts have also identified the parent compound, quinacrine, as a potent downregulator of the transcription factor FoxP3 in regulatory T-cells (Tregs), suggesting a promising new application in cancer immunotherapy [5]. These notes summarize the key biological assays and mechanisms of action relevant to this compound.

Key Biological Activities & Quantitative Data

The table below summarizes the primary biological activities of this compound and its related compound, quinacrine, as reported in the literature.

Table 1: Documented Biological Activities of this compound and Quinacrine

Biological Activity Reported Model/Assay Key Quantitative Findings Significance/Mechanism
Antiprion Activity In vitro pharmacological profiling [1] [2] Identified as a primary, characterized activity for the l-enantiomer [1] [2]. Suggests potential for research into prion diseases.
FoxP3 Downregulation (Immunosuppression Inhibition) Phenotypic high-throughput screen in primary human CD3+ T cells; Flow cytometry [5] Quinacrine (racemic): IC~50~ ~ 4.38 µM; Max suppression: 95.9% [5] Targets Tregs by interfering with FoxP3 DNA-binding, inhibiting its suppressive function and boosting anti-tumor immunity [5].
Phospholipase A2 (PLA2) Inhibition Cell biological experiments [4] Established as a known inhibitor [4]. Acts on the arachidonic acid pathway, contributing to anti-inflammatory and potential antineoplastic effects [3] [4].
Multi-Drug Resistance Modulation Cancer cell line studies [3] Investigated as a potential mechanism [3]. Enhances efficacy of other chemotherapeutic agents.
p53, NF-κB, and AKT Pathway Modulation Various cancer and signaling models [3] [4] Multiple targets within these key pathways identified [3] [4]. Contributes to its potential role as an adjuvant cancer therapy.
Detailed Experimental Protocols

Protocol 1: FoxP3 Downregulation Assay in Human Primary T-Cells [5]

This protocol is adapted from a 2025 study that identified quinacrine as a regulator of FoxP3.

  • 1. Cell Preparation: Isolate primary CD3+ T cells from healthy human donors using standard density gradient centrifugation and negative or positive selection kits.
  • 2. Compound Treatment:
    • Prepare a stock solution of this compound (or quinacrine dihydrochloride dihydrate) in DMSO. Recommended final concentration for screening is 10 µM.
    • Treat cells with the compound for 16 hours. Include a DMSO-only vehicle control.
    • For dose-response curves, treat cells with a concentration range (e.g., 0.1 µM to 100 µM) to determine IC~50~ values.
  • 3. Flow Cytometry Analysis:
    • After treatment, harvest and stain the cells with fluorescently labeled antibodies against surface marker CD4.
    • Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
    • Intracellularly stain for FoxP3 using a specific antibody.
    • Analyze samples on a flow cytometer. Gate on the CD4+ population and quantify the mean fluorescence intensity (MFI) and percentage of FoxP3+ cells.
  • 4. Data Analysis: Normalize FoxP3 levels in treated samples to the vehicle control (set to 100%). Fit the dose-response data to a non-linear regression model to calculate the IC~50~.

Protocol 2: General In Vitro Antiprion Activity Screening

While specific assay details for l-Atabrine are not provided in the search results, a general framework for such assays is outlined below based on its classification.

  • 1. Cell-Based Prion Propagation Model: Utilize a susceptible cell line (e.g., N2a or CAD cells) chronically infected with a prion strain (e.g., ScN2a).
  • 2. Compound Treatment: Treat infected cells with a range of concentrations of this compound (e.g., 0.1 µM to 10 µM) for several days.
  • 3. Detection of Prion Load:
    • Proteinase K (PK) Digestion: Lyse cells and digest lysates with PK. The pathogenic prion protein (PrP^Sc^) is partially resistant to PK digestion, while the normal cellular form (PrP^C^) is completely degraded.
    • Western Blotting: Analyze the PK-resistant PrP^Sc^ by Western blot using an anti-PrP antibody. The reduction in PrP^Sc^ signal intensity in treated samples compared to untreated controls indicates antiprion activity.
  • 4. Viability Assay: Perform a parallel cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that reduced prion load is not due to compound cytotoxicity.
Mechanisms and Signaling Pathways

Recent research has elucidated that a group of 9-amino-acridines, including quinacrine, can selectively abrogate the suppressive functions of regulatory T-cells (Tregs) [5]. The primary mechanism involves direct interference with the DNA-binding activity of the key Treg transcription factor FoxP3 [5]. This disruption inhibits the expression of FoxP3-regulated downstream genes (such as CD25, CTLA4, CD73, and CD39), which are critical for Treg function. The inhibition of FoxP3 then creates an auto-regulatory feedback loop that further reduces FoxP3 expression itself. The resulting loss of Treg suppression allows effector T-cells to mount a more robust anti-tumor immune response, as demonstrated in both patient samples and mouse tumor models [5]. Beyond this immunomodulatory effect, quinacrine is also a known inhibitor of Phospholipase A2 (PLA2), impacting the arachidonic acid pathway, and has been reported to influence other critical signaling nodes like NF-κB, p53, and AKT [3] [4].

The following diagram illustrates the core mechanism of FoxP3 inhibition and its immunological consequences:

G compound l-Atabrine/ Quinacrine foxp3 FoxP3 Transcription Factor compound->foxp3 Inhibits dna DNA Target compound->dna Blocks Binding foxp3->dna Binds genes Treg Genes (CD25, CTLA4, CD39, CD73) dna->genes Activates Transcription treg_supp Treg Suppressive Function genes->treg_supp Enables treg_supp->treg_supp Auto-regulatory Feedback teff Effector T-cell Activation treg_supp->teff Suppresses antitumor Enhanced Anti-Tumor Immunity teff->antitumor Leads to

Diagram 1: Mechanism of l-Atabrine/Quinacrine in Inhibiting Treg Function. The compound directly interferes with FoxP3 DNA-binding, disrupting the expression of key Treg genes and their suppressive function, ultimately enhancing anti-tumor immunity [5].

The broader, multi-target pharmacological profile of quinacrine and its analogs can be visualized as follows:

G cluster_mechanisms Reported Mechanisms & Pathways compound l-Atabrine/ Quinacrine pla2 Inhibition of Phospholipase A2 compound->pla2 nfkb Modulation of NF-κB Pathway compound->nfkb p53 Modulation of p53 Pathway compound->p53 akt Modulation of AKT Pathway compound->akt mdr Multi-Drug Resistance Modulation compound->mdr foxp3_node FoxP3 Inhibition (Treg Suppression) compound->foxp3_node prion Antiprion Activity compound->prion

Diagram 2: Multi-Target Pharmacology of l-Atabrine/Quinacrine. The compound is known to interact with multiple cellular targets and pathways, contributing to its diverse observed biological activities [3] [4] [5].

References

Comprehensive Application Notes and Protocols for l-Atabrine Dihydrochloride Working Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to l-Atabrine Dihydrochloride

This compound is the less active enantiomer of quinacrine, a synthetic compound belonging to the 9-aminoacridine family with demonstrated antiprion activity [1]. This compound has a long history of therapeutic use, initially developed as an antimalarial agent, and has since been investigated for various applications including parasitic infections, inflammatory conditions, and more recently, as a potential antineoplastic agent [2] [3]. The molecular structure of this compound features a heterocyclic three-ring system with a chloro-methoxy acridine core and a diethylaminopentane side chain, contributing to its DNA intercalation properties and diverse biological activities [2].

Research interest in this compound has expanded due to its potential effects on multiple signaling pathways, including modulation of NF-κB, p53, and AKT pathways [2]. Recent studies have also highlighted its potential role in cancer immunotherapy through regulation of FoxP3+ regulatory T cells (Tregs), suggesting its utility in overcoming tumor-induced immunosuppression [4]. These multifaceted mechanisms position this compound as a valuable tool compound for investigating various biological processes and developing novel therapeutic strategies.

Chemical Properties and Handling

Basic Chemical Characteristics

Table 1: Fundamental chemical properties of this compound

Property Specification
CAS Number 56100-42-6 [1]
Molecular Formula C₂₃H₃₂Cl₃N₃O [1]
Molecular Weight 472.88 g/mol [1]
Appearance Light yellow to yellow solid [1]
Purity >95% (HPLC)
Storage and Stability
  • Long-term storage: 4°C in sealed containers, protected from moisture [1]
  • Solution stability: 6 months at -80°C or 1 month at -20°C (sealed, away from moisture) [1]
  • Reconstituted solution: Use immediately or store according to validated stability protocols
  • Light sensitivity: Protect from prolonged light exposure during handling

Stock Solution Preparation

Recommended Solvents and Concentrations

Table 2: Solvent compatibility and preparation parameters

Solvent Maximum Solubility Recommended Stock Concentration Storage Conditions
DMSO 20 mg/mL (42.29 mM) [1] 10-20 mg/mL -80°C for 6 months; -20°C for 1 month
Water 50 mg/mL (105.74 mM) [1] 10-50 mg/mL -80°C for 6 months; -20°C for 1 month
Step-by-Step Preparation Protocol

Materials Required:

  • This compound powder (CAS 56100-42-6)
  • Anhydrous DMSO or molecular biology grade water
  • Analytical balance (capable of weighing 0.1 mg - 100 mg)
  • Sterile glass vials or cryogenic tubes
  • Ultrasonic water bath
  • Vortex mixer
  • Appropriate personal protective equipment (lab coat, gloves, safety glasses)

Procedure for DMSO Stock Solution:

  • Weighing: Accurately weigh the required amount of this compound powder using an analytical balance.
  • Transfer: Transfer the weighed powder to a sterile glass vial or cryogenic tube.
  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration (typically 10-20 mg/mL).
  • Solubilization: Vortex the mixture for 30 seconds, then sonicate in a water bath for 5-10 minutes until complete dissolution is observed.
  • Quality Control: Visually inspect the solution for complete dissolution and absence of particulate matter.
  • Aliquoting: Aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles.
  • Storage: Label aliquots clearly and store at -80°C for long-term storage (6 months) or -20°C for short-term storage (1 month).

Procedure for Aqueous Stock Solution:

  • Follow steps 1-2 as described for DMSO stock solution.
  • Solvent Addition: Add the calculated volume of molecular biology grade water to achieve the desired concentration (up to 50 mg/mL).
  • Solubilization: Vortex the mixture for 30 seconds, then sonicate in a water bath for 5-10 minutes until complete dissolution.
  • Filtration: For sterile applications, filter the solution through a 0.22 μm membrane filter.
  • Follow steps 5-7 as described for DMSO stock solution.

Critical Notes:

  • Hygroscopic DMSO: Use newly opened anhydrous DMSO to prevent water absorption that may affect solubility [1]
  • Solution Stability: Monitor solution for precipitation or color change before use
  • Avoid Repeated Freeze-Thaw: Aliquot stock solutions to minimize degradation

Working Solution Preparation

In Vitro Application Formulations

General Cell Culture Medium Dilution:

  • Thawing: Thaw stock solution at room temperature or in a refrigerated environment.
  • Dilution Calculation: Calculate the required volume of stock solution to achieve the desired working concentration in the final media volume.
  • Intermediate Dilution: For high concentration stock solutions, prepare an intermediate dilution in culture medium to ensure accurate pipetting.
  • Final Preparation: Add the calculated volume of stock or intermediate solution to pre-warmed cell culture medium with gentle mixing.
  • Application: Apply the working solution to cells immediately after preparation.

Recommended Working Concentrations:

  • Antiprion activity: 1-10 μM
  • Cytotoxicity assays: 2-10 μM (depending on cell line) [3]
  • FoxP3 downregulation: 5-10 μM [4]
  • Signaling pathway modulation: 1-5 μM [2]
In Vivo Administration Formulations

Protocol 1: Solution for Intraperitoneal or Intravenous Administration

  • Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline [1]
  • Preparation:
    • Combine 100 μL DMSO stock solution (20 mg/mL) with 400 μL PEG300
    • Mix thoroughly by vortexing
    • Add 50 μL Tween-80 and mix evenly
    • Add 450 μL saline to adjust to final volume of 1 mL
    • Filter sterilize through 0.22 μm filter if needed

Protocol 2: Alternative Formulation for Oral Gavage

  • Composition: 10% DMSO, 90% (20% SBE-β-CD in saline) [1]
  • Preparation:
    • Prepare 20% SBE-β-CD in saline by dissolving SBE-β-CD powder in saline with gentle heating if needed
    • Filter sterilize the SBE-β-CD solution through 0.22 μm filter
    • Combine 100 μL DMSO stock solution (20 mg/mL) with 900 μL 20% SBE-β-CD in saline
    • Mix thoroughly by vortexing

Protocol 3: Corn Oil Formulation for Prolonged Dosing

  • Composition: 10% DMSO, 90% corn oil [1]
  • Preparation:
    • Combine 100 μL DMSO stock solution (20 mg/mL) with 900 μL corn oil
    • Mix thoroughly by vortexing and/or sonication
    • Use immediately or store protected from light

Table 3: Working solution formulations and their applications

Formulation Composition Recommended Use Stability
Cell Culture Ready Diluted in culture medium In vitro cell-based assays Use immediately
Protocol 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline [1] IP/IV injection in animal studies Prepare fresh
Protocol 2 10% DMSO, 90% (20% SBE-β-CD in saline) [1] Oral gavage administration 24 hours at 4°C
Protocol 3 10% DMSO, 90% corn oil [1] Prolonged dosing studies Use immediately

Experimental Applications and Protocols

In Vitro Cell-Based Assays

Cell Viability and Cytotoxicity Assay:

  • Cell Seeding: Plate cells at appropriate density (e.g., 5,000-10,000 cells/well in 96-well plates)
  • Treatment: After cell attachment, treat with this compound working solutions at desired concentrations (typically 1-20 μM)
  • Incubation: Incubate for 24-72 hours at 37°C, 5% CO₂
  • Viability Assessment: Perform MTT, WST-1, or PrestoBlue assays according to manufacturer protocols
  • Data Analysis: Calculate IC₅₀ values using appropriate statistical software

FoxP3 Downregulation Assay (Treg Suppression) [4]:

  • Primary T Cell Isolation: Isolate CD3+ T cells from human peripheral blood using Ficoll gradient and magnetic bead separation
  • Culture Conditions: Maintain cells in RPMI-1640 with 10% FBS, 1% penicillin-streptomycin, and T-cell activation beads
  • Compound Treatment: Add this compound at concentrations ranging from 1-10 μM
  • Incubation: Treat for 16 hours at 37°C, 5% CO₂
  • Flow Cytometry Analysis:
    • Harvest cells and stain for surface markers (CD4, CD25)
    • Fix and permeabilize cells using commercial fixation/permeabilization buffer
    • Intracellular staining for FoxP3
    • Analyze using flow cytometry with appropriate gating strategies
  • Expected Results: Concentration-dependent downregulation of FoxP3 with IC₅₀ <5 μM
Mechanism of Action Studies

DNA Binding and Intercalation Assay:

  • Materials: DNA solution (e.g., calf thymus DNA), fluorometer or spectrophotometer
  • Procedure:
    • Prepare DNA solution in appropriate buffer (e.g., Tris-EDTA)
    • Titrate with increasing concentrations of this compound
    • Measure fluorescence emission or absorption changes
    • Analyze binding constants using Scatchard plot or other appropriate methods

NF-κB Pathway Modulation Assay:

  • Cell Line: Use NF-κB reporter cell lines (e.g., HEK293/NF-κB-luc)
  • Stimulation: Activate NF-κB pathway with TNF-α (10-20 ng/mL)
  • Co-treatment: Add this compound at varying concentrations
  • Detection: Measure luciferase activity or perform Western blotting for NF-κB pathway components

The following diagram illustrates the experimental workflow for preparing and applying this compound working solutions in cell-based assays:

G Start Start Preparation Stock Prepare Stock Solution (10-50 mg/mL in DMSO/Water) Start->Stock Aliquot Aliquot and Store (-80°C for 6 months -20°C for 1 month) Stock->Aliquot Working Prepare Working Solution (Dilute in appropriate medium) Aliquot->Working Application Apply to Experimental System Working->Application InVitro In Vitro Applications: - Cell viability assays - FoxP3 downregulation - Signaling pathway studies Application->InVitro InVivo In Vivo Applications: - Animal dosing - Tumor model studies Application->InVivo Analysis Data Analysis and Interpretation InVitro->Analysis InVivo->Analysis

Quality Control and Validation

Solution Quality Assessment
  • Visual Inspection: Check for clarity, color consistency, and absence of particulate matter
  • pH Verification: Confirm pH is within acceptable range for application (typically 6.5-7.5 for biological assays)
  • Sterility Testing: For cell culture applications, validate sterility through incubation in nutrient broth or use of sterile filtration
  • Concentration Verification: Periodically validate concentration using UV-Vis spectroscopy (quinacrine compounds typically show characteristic absorption at ~420-450 nm)
Functional Assay Validation
  • Positive Controls: Include appropriate positive controls in each experiment
  • Dose-Response Relationship: Verify concentration-dependent effects
  • Solvent Controls: Include vehicle controls at equivalent concentrations
  • Reproducibility: Perform experiments in triplicate with multiple biological replicates

Mechanism of Action and Signaling Pathways

This compound and its parent compound quinacrine exhibit multiple mechanisms of action that contribute to their biological activities:

  • DNA Intercalation: The planar acridine structure allows intercalation between DNA base pairs, stabilizing the DNA-drug complex through additional interactions with the minor groove via its side diaminobutyl chain [3]
  • Transcription Factor Modulation: Demonstrated effects on multiple signaling pathways including:
    • NF-κB pathway inhibition [2] [3]
    • p53 pathway activation [3]
    • AKT pathway modulation [2]
  • FoxP3 Downregulation: Recent studies show that 9-aminoacridines like quinacrine can interfere with FoxP3 DNA-binding activity and inhibit FoxP3-regulated downstream gene expression, leading to abrogation of Treg suppressive functions [4]
  • Multi-Drug Resistance Modulation: Potential interaction with P-glycoprotein ABC transport pumps, affecting drug efflux [3]
  • Cellular Uptake Mechanisms: Internalization mediated by P-glycoprotein ABC transport pumps and vacuolar ATPases (Vav-ATPases), with concentration-dependent uptake following hyperbolic kinetics (Km values ranging 1.14-8.7 μM across different cell types) [3]

The following diagram summarizes the key molecular mechanisms and signaling pathways affected by this compound and related quinacrine compounds:

G QC This compound (Quinacrine Analog) DNA DNA Intercalation and Minor Groove Binding QC->DNA FoxP3 FoxP3 Downregulation in Treg Cells QC->FoxP3 NFkB NF-κB Pathway Inhibition QC->NFkB p53 p53 Pathway Activation QC->p53 AKT AKT Pathway Modulation QC->AKT Effects Biological Effects: - Antiprion activity - Anticancer effects - Immunomodulation - Anti-inflammatory effects DNA->Effects FoxP3->Effects NFkB->Effects p53->Effects AKT->Effects

Troubleshooting and Technical Considerations

Common Issues and Solutions

Table 4: Troubleshooting guide for this compound working solutions

Problem Possible Cause Solution
Precipitation in working solution Rapid dilution, solvent incompatibility Prepare intermediate dilutions, ensure compatibility with final buffer
Reduced biological activity Degradation due to improper storage, repeated freeze-thaw Use fresh aliquots, verify storage conditions, minimize freeze-thaw cycles
High background in cellular assays Solvent cytotoxicity, autofluorescence Include proper vehicle controls, optimize concentration, use appropriate filters
Inconsistent results between experiments Solution concentration variability, cell passage differences Standardize preparation protocols, use consistent cell passage numbers
Poor solubility in aqueous buffers Limited aqueous solubility Use recommended formulation protocols, consider stock solutions in DMSO
Optimization Guidelines
  • Concentration Range Finding: Perform preliminary experiments with broad concentration range (0.1-100 μM)
  • Time Course Studies: Evaluate effects at multiple time points (24, 48, 72 hours)
  • Cell Line Variability: Test sensitivity across different cell lines as responses may vary
  • Combination Studies: When combining with other agents, consider potential interactions and schedule dependencies

Safety and Regulatory Considerations

  • Research Use Only: this compound is for research use only and not for human therapeutic applications [1]
  • Controlled Substance: Note that this product may be a controlled substance in some territories [1]
  • Personal Protective Equipment: Wear appropriate gloves, lab coat, and safety glasses when handling
  • Waste Disposal: Dispose of according to institutional regulations for chemical waste
  • Toxicity Profile: Be aware of reported toxicities including dermatological effects, hepatotoxicity, and rare cases of hematologic toxicity [2] [3]

References

l-Atabrine dihydrochloride low solubility

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is the fundamental solubility profile of l-Atabrine dihydrochloride? this compound is a poorly water-soluble drug. Its solubility can be enhanced using specific solvents. For experimental purposes, the following concentrations in common solvents have been reported [1]:

  • In Water: 50 mg/mL (105.74 mM) with ultrasonic assistance.
  • In DMSO: 20 mg/mL (42.29 mM) with ultrasonic assistance. Note that hygroscopic DMSO can impact solubility and it is recommended to use newly opened containers.

Q2: Why is improving the solubility of drugs like this compound so important in drug development? A drug's aqueous solubility is directly linked to its dissolution rate and bioavailability, which is its ability to be absorbed and exert a therapeutic effect [2]. It is estimated that up to 40% of marketed drugs and 70-90% of new drug candidates suffer from poor solubility, leading to low bioavailability, diminished therapeutic effects, and the need for higher dosages which can increase the risk of toxicity [2] [3]. Enhancing solubility is therefore a critical step in pre-formulation research.

Q3: What are the most common strategies to enhance drug solubility in a research setting? Strategies can be broadly divided into conventional and advanced nanotechnological approaches. The choice depends on the nature of your experiment, the intended route of administration, and the physicochemical properties of the drug [2] [3].

  • Conventional Methods: Include particle size reduction (micronization), salt formation, using co-solvents (like DMSO or ethanol), creating solid dispersions, and forming inclusion complexes (e.g., with cyclodextrins) [2].
  • Advanced & Nano-Technological Methods: Include nanocrystals, liposomes, micelles, dendrimers, and nanoemulsions. These often provide superior solubility enhancement and can enable targeted drug delivery [2] [3].

Troubleshooting Guide & Experimental Protocols

This section outlines a logical workflow for selecting and testing a solubilization strategy, from simple to complex.

A Framework for Solubilization Strategy Selection

The diagram below outlines a decision-making pathway for selecting the most appropriate solubilization method for your research on this compound.

G Start Start: this compound Low Solubility Q1 Is simple solvent/solution sufficient for your assay? Start->Q1 Simple Simple Solvent/Solution Q1->Simple Yes Adv Advanced Formulation Required Q1->Adv No Q2 Is the compound ionizable? Adv->Q2 Salt Investigate pH Adjustment or Salt Formation Q2->Salt Yes Q3 Is high drug loading and low excipient use critical? Q2->Q3 No NanoCrystal Develop Nanocrystals Q3->NanoCrystal Yes LipidSys Explore Lipid-Based Systems (e.g., Liposomes, SEDDS) Q3->LipidSys No (High Biocompatibility) PolySys Explore Polymer-Based Systems (e.g., Micelles, Dendrimers) Q3->PolySys No (Controlled Release)

Detailed Experimental Protocols

Protocol 1: Simple Solvent/Co-solvent Method This is the first and most straightforward approach to try for in vitro assays.

  • Principle: Uses water-miscible organic solvents to reduce the polarity of the aqueous medium, thereby increasing the solubility of non-polar drugs [3].
  • Method:
    • Prepare a stock solution of this compound in a pure solvent like DMSO at a concentration of 20 mg/mL [1].
    • Vortex and sonicate the solution to ensure complete dissolution.
    • Dilute this stock solution into your aqueous buffer (e.g., PBS, cell culture medium) with constant stirring. The final DMSO concentration should be kept as low as possible (typically <1% v/v) to avoid cytotoxicity.
    • Observe the solution for any precipitation. If precipitation occurs, reduce the final concentration or try a different co-solvent like ethanol or propylene glycol.

Protocol 2: Liposome Encapsulation This advanced protocol is suitable for in vivo studies or cellular experiments where a nanocarrier can improve delivery and bioavailability.

  • Principle: Liposomes are spherical vesicles with phospholipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, protecting them and enhancing their solubility [2] [3].
  • Method (Thin-Film Hydration):
    • Film Formation: Dissolve this compound and a phospholipid (e.g., phosphatidylcholine) and cholesterol in a 2:1 molar ratio in an organic solvent like chloroform in a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator to form a thin, dry lipid film on the flask walls.
    • Hydration: Hydrate the dry film with an aqueous buffer (e.g., PBS, pH 7.4) above the phase transition temperature of the lipid. Rotate the flask vigorously for 30-60 minutes to allow the film to swell and form multilamellar vesicles (MLVs).
    • Size Reduction: To obtain small, uniform unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice (to prevent overheating) or extrude it through polycarbonate membranes of defined pore size (e.g., 100 nm) using a liposome extruder.
    • Purification: Separate the encapsulated drug from the free drug using a technique like dialysis or size exclusion chromatography (e.g., Sephadex G-50 column).
    • Characterization: Determine the particle size and zeta potential using dynamic light scattering (DLS) and measure the drug encapsulation efficiency (EE) using a suitable analytical method like HPLC after destroying the liposomes with methanol.

Summary of Solubilization Techniques

The table below compares the most relevant techniques for a research environment, referencing established methods in the literature.

Technique Mechanism Pros Cons Best for Research Stage
Co-solvents (DMSO, Ethanol, PEG) [1] [3] Reduces aqueous environment polarity. Simple, fast, low cost. High concentrations can be toxic to cells; risk of precipitation upon dilution. Initial in vitro screening.
Liposomes [2] [3] Encapsulates drug in a lipid bilayer. Biocompatible, can target delivery, reduces systemic toxicity. Complex preparation, stability issues, low drug loading. Advanced in vitro & in vivo studies.
Micelles (using surfactants) [3] Entraps drug in surfactant's hydrophobic core. Small size, simple preparation, can enhance permeability. Low stability upon dilution (below CMC), surfactant toxicity concerns. Solubility enhancement for permeable drugs.
Nanocrystals [3] Pure drug particles reduced to nano-scale. Very high drug loading, applicable to almost all drugs, improved dissolution. Requires specialized equipment for milling or precipitation, physical stability. Preclinical development of poorly soluble drugs.
Cyclodextrin Complexation [3] Drug molecule is included in cyclodextrin's hydrophobic cavity. Does not require chemical modification, well-established. Limited capacity for large molecules, can be expensive, cytotoxicity of some derivatives. Stabilizing drugs in aqueous solution.

Key Takeaways

  • Start Simple: For most initial in vitro work, a co-solvent system like a small percentage of DMSO in buffer is the most practical and efficient starting point [1].
  • Justify Complexity: Progress to advanced nanocarrier systems like liposomes or nanocrystals only when your experimental goals require it, such as for in vivo efficacy studies, targeted delivery, or when co-solvent toxicity is a significant issue [2] [3].
  • Characterize Rigorously: Regardless of the method chosen, always characterize your final solution or formulation. Key parameters include final concentration, particle size and distribution (for nanocarriers), stability over the experiment's duration, and the absence of precipitate.

References

l-Atabrine dihydrochloride stability issues

Author: Smolecule Technical Support Team. Date: February 2026

Framework for Drug Stability Assessment

The International Council for Harmonisation (ICH) provides the core guidelines (Q1A-Q1F) for stability testing of drug substances and products to ensure quality, safety, and efficacy [1] [2]. Forced degradation studies are a critical part of this process, designed to identify likely degradation products, establish degradation pathways, and validate stability-indicating analytical methods [3] [4].

The table below outlines the standard stress conditions used in these studies.

Stress Condition Typical Parameters Purpose
Acidic Hydrolysis e.g., 2M HCl at elevated temps (e.g., 80°C) [3] To assess susceptibility to acid-catalyzed degradation.
Basic Hydrolysis e.g., 1M NaOH at elevated temps (e.g., 80°C) [3] To assess susceptibility to base-catalyzed degradation.
Oxidative Stress e.g., 3%-15% Hydrogen Peroxide (H₂O₂) at elevated temps [3] To evaluate reactivity with oxidative agents.
Photolytic Stress Exposure to UV/Visible light (e.g., 500 W/m²) [3] To determine photosensitivity and required light protection.
Thermal Stress Solid state or solution at elevated temperatures (e.g., 80°C) [3] [4] To understand the effect of heat on the drug substance.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the general workflow for conducting a forced degradation study, which can be adapted for L-Atabrine dihydrochloride.

workflow Start Start: Drug Substance Stress Apply Stress Conditions Start->Stress Analyze Sample & Analyze Stress->Analyze Time-point sampling Identify Identify & Characterize Analyze->Identify HPLC-MS/MS Data Report Report & Apply Findings Identify->Report

The core of the experimental protocol involves the following steps, which are consistent across pharmaceutical stability testing [3] [4]:

  • Sample Preparation: Prepare solutions of the drug substance (e.g., 1 mg/mL) using appropriate solvents for each test [3].
  • Stress Exposure: Expose the samples to the stress conditions listed in the table above. The duration and intensity of stress may need to be optimized to achieve sufficient degradation (typically 5-20%) without causing complete breakdown [4].
  • Analysis with HPLC-MS/MS: This is the standard analytical technique for these studies.
    • Chromatographic Separation: Use a reversed-phase C8 or C18 column. Isocratic or gradient elution can be employed with a mobile phase often consisting of a buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile [3].
    • Mass Spectrometric Detection: A High-Resolution Mass Spectrometer (HRMS) like Q-TOF is used to determine the accurate mass of the degradation products. This data is crucial for proposing their structures [3].
  • Data Interpretation: Compare the chromatograms of stressed samples with unstressed controls. The appearance of new peaks indicates degradation products. Using MS/MS fragmentation patterns, you can propose structures for these unknown impurities [3] [4].

How to Proceed with Your Research on this compound

To obtain the specific information you need, I suggest the following actions:

  • Consult Specialized Databases: Search in-depth scientific databases like SciFinder or Reaxys, which are specifically designed for chemical and pharmaceutical research. They may contain older or proprietary studies on this compound that are not indexed in general search engines.
  • Review Foundational Literature: Look for the original synthesis and characterization papers for L-Atabrine (quinacrine) from the mid-20th century. These often contain preliminary observations on stability and properties.
  • Design Your Own Experiments: Using the general framework and protocols provided above, you can design a forced degradation study for this compound in your own laboratory. This will generate the specific, primary data required for your technical support center.

References

Storage Conditions for l-Atabrine Dihydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the recommended storage conditions for different forms of the product:

Form Temperature Duration Key Condition
Powder [1] -20°C 3 years Sealed, protected from moisture
Powder [1] 4°C 2 years Sealed, protected from moisture
Powder (alternative recommendation) [2] 2-8°C (Stable for 36 months when lyophilized) Lyophilized, desiccated
Solution (in DMSO) [1] [3] -80°C 6 months Sealed storage, away from moisture
Solution (in DMSO) [1] [3] -20°C 1 month Sealed storage, away from moisture

Troubleshooting & FAQs

  • Why is protection from moisture so critical? l-Atabrine dihydrochloride, like many salt-based compounds, may be hygroscopic (absorb moisture from the air) [3]. This can lead to clumping, weight inaccuracy, and potentially accelerate chemical degradation, reducing the product's shelf-life and experimental reliability.
  • What is the best practice for preparing stock solutions? To maximize the solution's usable life, aliquot the stock solution after preparation into single-use volumes. This prevents repeated freeze-thaw cycles of the main stock, which can cause product inactivation over time [3].
  • How should I handle the product during use? When removing the powder from the refrigerator or freezer, allow the vial to reach room temperature before opening it. This simple step prevents condensation from forming inside the vial and introducing moisture to the product.

Experimental Workflow for Storage & Reconstitution

The following diagram outlines the recommended workflow for storing and reconstituting this compound to ensure its stability throughout your experiments.

Start Start: Receive Product StorePowder Store Powder -20°C or 2-8°C Sealed & Dry Start->StorePowder Reconstitute Reconstitute in Solvent (DMSO or Water) StorePowder->Reconstitute Aliquot Aliquot Stock Solution into single-use vials Reconstitute->Aliquot StoreSolution Store Solution -80°C (6 months) or -20°C (1 month) Aliquot->StoreSolution Use Thaw Aliquot for Use StoreSolution->Use

References

Fundamental Solubility Data for l-Atabrine Dihydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physicochemical and solubility properties of l-Atabrine dihydrochloride essential for formulation work [1] [2].

Property Value / Description
Molecular Weight 472.88 g/mol [1] [2]
CAS Number 56100-42-6 [1] [2]
Chemical Formula C₂₃H₃₂Cl₃N₃O [1] [2]
Appearance Light yellow to yellow solid [1] [2]
In Vitro Solubility (Water) 50 mg/mL (105.74 mM), requires ultrasonication [1] [2]
In Vitro Solubility (DMSO) 20 mg/mL (42.29 mM), requires ultrasonication; use newly opened, hygroscopic DMSO [1] [2]

Experimental Protocols for Solubilization

Here are detailed methodologies for preparing stock solutions using different solvent systems for various experimental applications [1] [2].

Protocol 1: Aqueous-Based System for In Vivo Studies

This protocol uses a co-solvent system to achieve a clear solution suitable for in vivo administration.

  • Final Solution: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1] [2].
  • Target Concentration: ≥ 2 mg/mL (4.23 mM) [1] [2].
  • Step-by-Step Procedure:
    • Prepare a 20.0 mg/mL stock solution of this compound in DMSO.
    • To a 1 mL volumetric container, add 100 µL of the DMSO stock solution.
    • Add 400 µL of PEG300 and mix evenly.
    • Add 50 µL of Tween-80 and mix evenly.
    • Add 450 µL of Saline (0.9% sodium chloride in ddH₂O) to bring the final volume to 1 mL.
  • Storage & Stability: For in vivo experiments, it is recommended to prepare the working solution freshly and use it on the same day [1] [2].
Protocol 2: Cyclodextrin-Based Aqueous System

This method employs a cyclodextrin derivative to solubilize the compound in a predominantly aqueous environment.

  • Final Solution: 10% DMSO + 90% (20% SBE-β-CD in Saline) [1] [2].
  • Target Concentration: ≥ 2 mg/mL (4.23 mM) [1] [2].
  • Step-by-Step Procedure:
    • Prepare a 20.0 mg/mL stock solution of this compound in DMSO.
    • Prepare a 20% SBE-β-CD in Saline solution by dissolving 2 g of SBE-β-CD powder in 10 mL of Saline. Ensure it is completely dissolved and clear.
    • To a 1 mL volumetric container, add 100 µL of the DMSO stock solution.
    • Add 900 µL of the 20% SBE-β-CD in Saline solution and mix evenly.
  • Storage & Stability: The 20% SBE-β-CD in Saline solution can be stored at 4°C for one week [1] [2].

Scientific Context & Advanced Strategies

l-Atabrine (quinacrine) is a 9-aminoacridine derivative [3]. Modern research focuses on advanced formulation strategies to overcome the solubility and bioavailability challenges common to this class of drugs [4] [5].

  • Novel Delivery Systems: Research into experimental formulations for related drugs like hydroxychloroquine includes liposomes, niosomes, hollow mesoporous silica nanoparticles, and in-situ gelling hydrogels [5]. These systems can encapsulate the drug, improve its dissolution profile, and provide controlled release.
  • Machine Learning in Solubility Prediction: Computational models, including Random Forest regression and Extra Trees algorithms, are being refined to better predict the solubility of complex molecules, which can accelerate pre-formulation studies [4].

The following diagram illustrates a strategic workflow for enhancing this compound solubility, integrating both standard techniques and advanced technologies.

G cluster_1 Standard Laboratory Methods cluster_2 Advanced / Research Strategies Start This compound (Poorly Soluble) CoSolvent Co-solvent Systems (e.g., PEG300, Tween-80) Start->CoSolvent Cyclodextrin Complexing Agents (SBE-β-Cyclodextrin) Start->Cyclodextrin Nanocarriers Advanced Nanocarriers (Liposomes, Nanoparticles) Start->Nanocarriers Future R&D   SaltForm Salt Form Optimization (Dihydrochloride Salt) Start->SaltForm During Synthesis   Soln1 Clear Solution for in vivo studies CoSolvent->Soln1 Protocol 1 Soln2 Clear Aqueous Solution for various applications Cyclodextrin->Soln2 Protocol 2 Soln3 Targeted Delivery & Controlled Release Nanocarriers->Soln3 Enhanced Permeability & Retention Soln4 Stable Crystalline Form for Solid Dosage SaltForm->Soln4 Maximize Intrinsic Solubility

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of this compound in DMSO has precipitated after storage. What should I do? A: this compound solutions are sensitive to moisture. Hygroscopic DMSO can absorb water from the atmosphere, leading to precipitation.

  • Prevention: Always use newly opened, anhydrous DMSO. Aliquot the stock solution and store it properly.
  • Solution: Re-dissolve the precipitate by warming the solution gently (e.g., in a 37°C water bath) and sonicating it. If precipitation persists, consider preparing a fresh stock solution [1] [2].

Q2: I need to administer this compound to animals, but the final concentration in the vehicle is too low. How can I increase the dosing concentration? A: The standard protocols aim for a balance of solubility and biocompatibility. To increase the dose:

  • Optimize the Vehicle: You can try to slightly adjust the ratios of PEG300, Tween-80, and Saline in Protocol 1, but ensure the final DMSO concentration does not exceed well-tolerated levels (typically 10% or less for many animal models).
  • Use Alternative Agents: Consider testing other solubilizing agents like different cyclodextrins (e.g., HP-β-CD) or lipids, which may offer higher loading capacity [4] [5].

Q3: Why does my clear stock solution become cloudy when I add it to my aqueous cell culture medium? A: This is a classic "solvent shift" precipitation. The compound is soluble in the organic solvent (DMSO) but precipitates upon rapid dilution into the aqueous buffer.

  • Solution: Ensure you are adding the stock solution slowly and with vigorous vortexing or stirring to facilitate mixing. Using a solubilizing agent like cyclodextrin (Protocol 2) in your stock solution can significantly improve its compatibility with aqueous media [1] [4].

References

l-Atabrine dihydrochloride precipitation in solution

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Why does l-Atabrine dihydrochloride precipitate in my aqueous stock solutions? this compound has a finite solubility in water, approximately 105.74 mM (or about 50 mg/mL) at room temperature [1] [2]. If you attempt to prepare a stock solution at or near this concentration, any minor change in temperature, pH, or solvent evaporation can push the solution past its saturation point, leading to precipitation. This is because the dissolved drug molecules spontaneously revert to a more stable, solid state when the solution becomes supersaturated [3].

  • Q2: What is the solubility of this compound in different solvents? The solubility varies significantly by solvent. Here is a summary of the available quantitative data:

Solvent Solubility Condition / Note
Water [1] [2] ~50 mg/mL (~105.74 mM) Need ultrasonic treatment
DMSO [1] [2] ~20 mg/mL (~42.29 mM) Hygroscopic DMSO; use newly opened
  • Q3: How can I prevent precipitation in my in vivo experiments? Precipitation in physiological environments is common. The most effective strategy is to use a supersaturating drug delivery system (SDDS) with precipitation inhibitors [3]. The "spring-parachute" model describes this approach: a formulation first creates a supersaturated state ("spring"), and then additives ("parachute") inhibit precipitation, maintaining high drug concentration long enough for absorption [3]. The protocols below provide specific formulations that have been tested for this compound.

Experimental Protocols for Solution Preparation

The following methodologies are adapted from supplier data and principles of supersaturation.

Protocol 1: Aqueous Stock Solution for In Vitro Use

This protocol is for preparing a concentrated stock solution in water.

  • Calculation: Weigh the compound based on your desired concentration, ensuring it does not exceed 50 mg/mL.
  • Reconstitution: Add the weighed solid to the appropriate volume of pure water.
  • Agitation: Sonicate the mixture using an ultrasonic bath or probe to aid dissolution. Visually inspect the solution to ensure no particulate matter remains.
  • Storage: Aliquot the clear solution and store it at -20°C for 1 month or -80°C for 6 months in a sealed container to prevent moisture uptake [1] [2]. Avoid repeated freeze-thaw cycles.
Protocol 2 & 3: In Vivo Dosing Solutions with Precipitation Inhibitors

These protocols use co-solvents and polymers to create stable, supersaturated solutions for animal studies. The target concentration for these formulations is ≥ 2 mg/mL [2].

Formulation 1: Aqueous-based solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Sequential Preparation is Critical: Add the co-solvents in the order listed below, mixing evenly after each addition [2].
    • Add 100 μL of a 20.0 mg/mL clear DMSO stock solution to 400 μL of PEG300.
    • Add 50 μL of Tween-80 to the mixture.
    • Add 450 μL of normal saline (0.9% sodium chloride in ddH₂O) to adjust the final volume to 1 mL.

Formulation 2: Cyclodextrin-based solution (10% DMSO, 90% SBE-β-CD in Saline)

  • This formulation uses sulfobutyl ether beta-cyclodextrin (SBE-β-CD) to molecularly encapsulate the drug and inhibit precipitation [2] [3].
    • Prepare a 20% SBE-β-CD in Saline solution. Dissolve 2 g of SBE-β-CD powder in 10 mL of saline. This solution can be stored at 4°C for one week.
    • Add 100 μL of a 20.0 mg/mL clear DMSO stock solution to 900 μL of the 20% SBE-β-CD solution. Mix evenly.

Formulation 3: Oil-based suspension (10% DMSO, 90% Corn Oil)

  • This is a non-aqueous option for long-term dosing studies exceeding half a month [2].
    • Add 100 μL of a 20.0 mg/mL clear DMSO stock solution to 900 μL of corn oil. Mix evenly.

Troubleshooting Guide

The following flowchart outlines a systematic approach to diagnosing and resolving precipitation issues.

precipitation_troubleshooting Troubleshooting this compound Precipitation start Observed Precipitation check_conc Check Prepared Concentration start->check_conc check_solvent Check Solvent & Method check_conc->check_solvent  Concentration is  within limits prob_solubility Problem: Exceeds solvent solubility check_conc->prob_solubility  Concentration is  too high sol_sonicate Solution: Use ultrasonic treatment & fresh solvent check_solvent->sol_sonicate  Did not use sonication  or used old DMSO in_vivo Is this for an in vivo study? check_solvent->in_vivo  Used water or DMSO prob_supersat Problem: Supersaturation without inhibitor sol_formulate Solution: Use an 'in vivo' formulation with precipitation inhibitors (see Protocol 2/3) prob_supersat->sol_formulate sol_reduce Solution: Reduce concentration prob_solubility->sol_reduce in_vivo->sol_formulate Yes in_vitro Is this for an in vitro study? in_vivo->in_vitro No in_vitro->prob_supersat Yes

Theoretical Background: The "Spring-Parachute" Strategy

Understanding the underlying theory can help in designing better experiments. The "spring-parachute" approach is key to managing supersaturation [3].

  • The Spring: A formulation (like an amorphous solid dispersion or a solvent-shift method) rapidly releases the drug into solution, creating a supersaturated state where the drug concentration is higher than its equilibrium solubility. This provides the driving force for enhanced absorption.
  • The Parachute: This metastable state is prone to precipitation. Precipitation inhibitors (like polymers or cyclodextrins in the protocols above) act as a "parachute," slowing down the nucleation and crystal growth process. This maintains the drug in a supersaturated state long enough for it to be absorbed [3].

References

l-Atabrine dihydrochloride repeated freeze-thaw stability

Author: Smolecule Technical Support Team. Date: February 2026

Stability & Storage Guidelines

While the searched literature does not specify the exact stability of l-Atabrine dihydrochloride under repeated freeze-thaw cycles, the provided storage recommendations from suppliers suggest a need for stable, low-temperature conditions [1] [2].

The table below summarizes the key storage information for this compound:

Form Temperature Duration Condition
Powder -20°C 3 years Sealed storage, protect from moisture [1]
Powder 4°C 2 years Sealed storage, protect from moisture [1]
Solution (DMSO) -80°C 6 months Sealed storage, away from moisture [1] [2]
Solution (DMSO) -20°C 1 month Sealed storage, away from moisture [1] [2]

Freeze-Thaw Process & Stability Assessment

The freeze-thaw (F/T) method is used in pharmaceuticals to enhance the physical and chemical stability of formulations. However, the process itself introduces physical stresses that can degrade compounds or change the properties of formulations if not controlled [3].

Critical Freeze-Thaw Variables

The following factors are crucial for maintaining stability during F/T cycles, based on general pharmaceutical science [3]:

  • Freezing Rate: A faster cooling rate leads to the formation of many small ice crystals, which is often less damaging than a slow freeze that creates large crystals.
  • Number of Cycles: Each F/T cycle introduces repeated physical stress. The cumulative effect can lead to compound degradation or changes in formulation homogeneity.
  • Thawing Rate: A controlled and slow thaw rate below the melting point is critical to avoid overheating and damaging the product.
  • Final Formulation Composition: Excipients and buffering agents can significantly impact stability. The use of cryoprotectants (e.g., polysaccharides, polyols, proteins) is a common strategy to protect against freeze-concentration and ice crystal damage [3].
Experimental Protocol: Assessing this compound Stability

To determine the stability of your specific sample, you can design a forced degradation study. The workflow for this experiment is outlined below:

Start Prepare Aliquots of l-Atabrine Solution A1 Subject Aliquots to Pre-defined F/T Cycles (e.g., 1, 3, 5, 10 cycles) Start->A1 A2 Define F/T Parameters: - Freezing Temp/Time - Thawing Method A1->A2 B Analyze Post-Cycle Samples A2->B C1 HPLC/Purity Analysis B->C1 C2 Visual Inspection (Clarity, Precipitation) B->C2 C3 Functional/Biological Assay B->C3 End Establish F/T Stability Profile & Safe Limits C1->End C2->End C3->End

Methodology Details:

  • Preparation: Prepare a stock solution of this compound in DMSO or a relevant aqueous buffer at a standard concentration (e.g., 10-20 mg/mL) [1] [2].
  • Aliquoting: Divide the solution into multiple, identical small-volume aliquots to avoid repeated testing from the same vial.
  • Cycling:
    • Freezing: Place aliquots at the desired freezing temperature (e.g., -20°C or -80°C). Document the freezing time.
    • Thawing: Thaw aliquots gently using a controlled method (e.g., in a refrigerator at 4°C or on ice). Record the time taken for complete thawing.
    • Repetition: Return the thawed aliquots to the freezing conditions to begin the next cycle. Repeat for the target number of cycles.
  • Analysis:
    • Chemical Stability (HPLC): Compare the chromatogram of cycled samples against a fresh control and a zero-cycle aliquot stored at -80°C. A reduction in peak area or the appearance of new peaks indicates degradation.
    • Physical Stability: Inspect solutions for any cloudiness, particulate matter, or color change.
    • Functional Stability: If applicable, use a biological activity assay (e.g., an anti-bacterial or antiprion activity assay) to see if the compound's potency is retained [1] [2].

FAQs & Troubleshooting

Question Answer & Troubleshooting Tip
How many freeze-thaw cycles can my solution undergo? Unknown for this specific compound. The safe number of cycles must be empirically determined using the protocol above. Supplier data suggests stability for at least 1 month at -20°C, implying limited F/T tolerance [1] [2].

| My solution precipitated after thawing. What should I do? | Probable Cause: The compound may have crystallized out or undergone physical degradation due to F/T stress. Action: Gently warm the vial and vortex. If the precipitate does not fully dissolve, do not use it for experiments, as concentration and activity are compromised. Re-prepare a fresh stock and avoid F/T cycles for that formulation. | | How can I improve stability during freezing? | Consider reformulating with cryoprotectants. For aqueous solutions, sucrose (5-10%) or trehalose can be effective. For DMSO stocks, ensure the solvent concentration is high enough to prevent ice crystal formation [3]. |

Key Recommendations for Researchers

  • Aliquot, Aliquot, Aliquot: The single most effective strategy is to aliquot your stock solution into single-use vials to completely avoid repeated freeze-thaw cycles.
  • Establish In-House Data: Given the lack of public data, running a small-scale stability study as described is the best practice for establishing validated handling procedures in your lab.
  • Document Everything: For every experiment, record the freeze-thaw history of the compound solution used, as this is critical for interpreting experimental results.

References

l-Atabrine dihydrochloride vs d-Atabrine activity

Author: Smolecule Technical Support Team. Date: February 2026

Profile of l-Atabrine Dihydrochloride

The table below summarizes the key information available for this compound. [1] [2]

Property Description
IUPAC Name Information not available in search results
Chemical Formula C₂₃H₃₂Cl₃N₃O [1] [2]
Molecular Weight 472.88 g/mol [1] [2]
CAS Number 56100-42-6 [1] [2]
Description Less active enantiomer of quinacrine; displays antiprion activity. [1] [2]
Primary Biological Activity Antiprion activity (less active than the other enantiomer) [1]
Research Use For research use only. Not for human therapeutic use. [1]

The Parent Compound: Quinacrine (Atabrine)

To understand the context, it is essential to know about quinacrine, the compound from which l-Atabrine is derived. Quinacrine is a racemic mixture, meaning it contains both "d" and "l" enantiomers.

  • Nomenclature: Also known internationally as Mepacrine, and formerly marketed under the trade names Atabrine and Atebrin. [3] [4] [5]
  • Historical & Current Uses: Initially developed as an antimalarial drug, it has been approved or used off-label for treating giardiasis, tapeworm infections, lupus erythematosus, and rheumatoid arthritis. It has also been used as a sclerosing agent for malignant effusions. [3] [4]
  • Modern Research Focus: Recent high-profile research is exploring its potential as an anticancer agent. Studies have identified it as a FoxP3 downregulator, which can inhibit regulatory T-cells (Tregs) and boost anti-tumor immunity. [6] [7] [5] Its multiple mechanisms of action include DNA intercalation, inhibition of NF-κB, and activation of p53. [3] [5]

The Missing Comparison: l- vs. d-Atabrine

Your query specifically asks for a comparison between the "l" and "d" forms of Atabrine. The available scientific literature from this search does not contain experimental data that directly compares the two isolated enantiomers across different biological assays.

The key evidence gap is that:

  • The provided research on quinacrine's anticancer, anti-inflammatory, and other mechanisms [3] [6] [7] refers to the racemic mixture (a 50/50 blend of d- and l-enantiomers).
  • One source explicitly states that This compound is a "less active enantiomer," [1] but it does not provide quantitative data comparing its potency to the d-form in any specific experiment, such as IC50 values.

Suggested Experimental Pathway for Comparison

To objectively compare the activity of l- and d-Atabrine, the following experimental approach, inspired by the methodologies in the search results, could be employed:

1. Objective To quantitatively compare the biological activity and potency of the isolated d- and l- enantiomers of Atabrine (quinacrine) in relevant in vitro assays.

2. Key Assays Based on the known activities of quinacrine, you could test the enantiomers in:

  • Treg Suppression Assay: Measure the IC50 for FoxP3 downregulation in human primary T-cells using high-throughput flow cytometry, as described in [7].
  • Antiprion Assay: Quantify the EC50 for inhibiting prion protein aggregation in a standardized cell model.
  • Cell Viability Assay: Determine the IC50 for cytotoxicity in a panel of cancer cell lines to assess antineoplastic potency. [5]
  • NF-κB Pathway Assay: Measure the inhibition of NF-κB signaling in a reporter cell line.

3. Workflow Diagram The diagram below visualizes this proposed experimental workflow.

Start Isolate d- & l-Atabrine Enantiomers A1 Treg Suppression Assay (Measure FoxP3 Downregulation IC₅₀) Start->A1 A2 Antiprion Assay (Measure Prion Aggregation EC₅₀) Start->A2 A3 Cytotoxicity Assay (Measure Cancer Cell Viability IC₅₀) Start->A3 A4 NF-κB Signaling Assay (Measure Pathway Inhibition) Start->A4 B Quantitative Data Analysis & Comparison A1->B Data A2->B Data A3->B Data A4->B Data End Report Enantiomer Activity Profile B->End Generate Comparison Table

How to Proceed with Your Research

Given the lack of direct comparative data, I suggest the following steps:

  • Refine Your Search: You may need to conduct a more targeted search in specialized scientific databases (e.g., SciFinder, Reaxys) focusing on "quinacrine enantiomers" or the specific CAS numbers for the d- and l- forms.
  • Consider the Racemate: For many research purposes, the racemic quinacrine mixture is the standard material used in published studies and may be a more practical starting point for your investigations. [3] [5]
  • Source Enantiomers Separately: If your research specifically requires the less active This compound, it is available for purchase from chemical suppliers specializing in research compounds. [1] [2]

References

Chemical Profile and Biological Activity Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics and available efficacy data for both compounds.

Feature Quinacrine (QC) l-Atabrine Dihydrochloride
Chemical Relationship Base compound / Racemic mixture Less active enantiomer of Quinacrine [1] [2]
Molecular Formula C₂₃H₃₀ClN₃O (base) [3] C₂₃H₃₂Cl₃N₃O [1] [2]
Molecular Weight 399.96 g/mol (base) [3] 472.88 g/mol [1] [2]
CAS Number 83-89-6 [2] 56100-42-6 [1] [2]

| Primary Mechanisms| - Inhibits NF-κB, activates p53 [3] [4]

  • Induces autophagy via Dlg5/AKT pathway [5]
  • Inhibits phospholipase A2 [4] | Information is limited; described as "less active" [1] [2]. | | Antiparasitic Efficacy| - Giardiasis: Effective; used for metronidazole-resistant cases [3]. A study in children showed a low failure rate [6].
  • Malaria: Historically used extensively [3] [4]. | No specific data found for parasitic infections. | | Antiprion Activity | Shown to bind prion protein and prevent aggregation in vitro; clinical trials for Creutzfeldt-Jakob disease yielded mixed results [3]. | Displays antiprion activity, but is less active than Quinacrine [1]. | | Anticancer Activity| - Suppresses proliferation, migration, and invasion of osteosarcoma cells in vitro and in vivo [5].
  • Researched as an adjuvant cancer therapy [4]. | No specific data found for cancer. | | Antibacterial Activity| Originally investigated for antibacterial properties [4]. | Displays an anti-bacterial effect [2]. |

Mechanisms of Action and Experimental Insights

The significant difference in efficacy is likely rooted in how the distinct three-dimensional structures of the enantiomers interact with biological targets. Quinacrine's mechanisms are well-studied, while specific data for l-Atabrine is scarce.

Quinacrine's Multifaceted Mechanisms

Research indicates that Quinacrine exerts its therapeutic effects through multiple pathways, which explains its broad potential applications. Key mechanisms supported by experimental data include:

  • Induction of Autophagy in Cancer: A 2025 study on osteosarcoma demonstrated that Quinacrine inhibits the AKT signaling pathway by upregulating the Dlg5 gene, which in turn induces autophagy (a process of cellular self-degradation) and inhibits cancer cell proliferation [5]. The same study showed that silencing the Dlg5 gene reduced Quinacrine's inhibitory effect, confirming Dlg5's critical role [5].
  • Inhibition of Cell Migration and Invasion: In the same osteosarcoma study, Quinacrine was shown to suppress cancer cell migration and invasion through the Dlg5/Girdin signaling pathway [5].
  • Modulation of Key Signaling Proteins: Quinacrine is a known inhibitor of NF-κB (a key regulator of inflammation and cell survival) and an activator of p53 (a critical tumor suppressor protein) [3] [4].
  • Enzyme Inhibition: It also acts as an inhibitor of phospholipase A2 and cytochrome P450 2E1 (CYP2E1), which contributes to its anti-inflammatory and drug interaction profile [4] [7].

The following diagram illustrates the key anticancer pathways of Quinacrine identified in osteosarcoma research:

G QC Quinacrine (QC) Dlg5 Dlg5 Gene Upregulation QC->Dlg5 AKT Inhibition of AKT Phosphorylation Dlg5->AKT Girdin Dlg5/Girdin Pathway Dlg5->Girdin Autophagy Induces Autophagy AKT->Autophagy Prolif Inhibition of Cell Proliferation Autophagy->Prolif MigInv Suppression of Migration & Invasion Girdin->MigInv

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these findings, here are summaries of the key experimental methodologies:

  • In Vitro Anticancer Activity (Cell Proliferation & Signaling) [5]:

    • Cell Lines: Use human osteosarcoma cells (e.g., 143B, MG63).
    • Treatment: Treat cells with varying concentrations of Quinacrine.
    • Proliferation Assay: Measure cell viability using assays like MTT or CCK-8.
    • Pathway Analysis: Perform RNA sequencing and Western Blotting to analyze changes in Dlg5 expression, AKT phosphorylation, and autophagy markers (e.g., LC3-II).
    • Gene Silencing: Use siRNA to silence Dlg5 to confirm its role in Quinacrine's mechanism.
  • In Vivo Anticancer Efficacy (Tumor Growth) [5]:

    • Animal Model: Establish a xenograft model by implanting osteosarcoma cells into immunodeficient mice.
    • Dosing: Administer Quinacrine via intraperitoneal injection or oral gavage.
    • Measurement: Monitor tumor volume and weight over several weeks.
    • Toxicity Check: Collect and analyze major organs (liver, kidneys, etc.) for signs of toxicity.
  • Antiparasitic Clinical Trial (Giardiasis) [6]:

    • Design: Prospective, comparative study in infected pediatric patients.
    • Dosing: Administer Quinacrine at a dosage of 15-25 mg/kg per day for 5 days.
    • Efficacy Endpoint: Perform stool examinations at 5 days, 1 month, and 6 months post-treatment to check for the presence of Giardia.

Safety and Regulatory Considerations

When considering these compounds for research, their safety profiles are critical.

  • Quinacrine: The U.S. FDA has noted several known safety risks for oral use, including the potential for aplastic anemia, hemolytic anemia in patients with G6PD deficiency, neurologic/psychiatric effects (e.g., psychosis), hepatic injury, and dermatologic effects (e.g., reversible skin yellowing) [7]. It is a substrate of CYP3A4/5 and an inhibitor of CYP2E1, which can lead to drug interactions [7].
  • This compound: Specific safety data is limited, but as an enantiomer of Quinacrine, similar precautions may apply.

Key Takeaways for Researchers

  • l-Atabrine is a less active enantiomer of Quinacrine. For most investigative purposes, the racemic mixture (Quinacrine) or potentially the more active d-enantiomer would be preferable.
  • Quinacrine has a broad mechanism of action. Its efficacy likely stems from multi-target effects on pathways like NF-κB, p53, AKT, and phospholipase A2.
  • Robust experimental evidence supports anticancer effects. Recent studies provide detailed pathways (Dlg5/AKT) and protocols for investigating Quinacrine in oncology.
  • Significant safety risks require careful management. Researchers must account for hematologic, hepatic, and neurologic toxicities in experimental design.

References

l-Atabrine dihydrochloride enantiomer comparative activity

Author: Smolecule Technical Support Team. Date: February 2026

Stereoisomer Activity Profile

The table below summarizes the known comparative activity of quinacrine stereoisomers based on available research data.

Isomer Name Chemical Designation Reported Biological Activity Key Experimental Evidence
l-Atabrine (Less Active Form) (R)-enantiomer of quinacrine [1] [2] Less active enantiomer; displays antiprion activity [1]. In prion disease models, the (R)-enantiomer was less effective at eliminating the pathogenic prion protein (PrPSc) than the (S)-enantiomer [3].
d-Atabrine (More Active Form) (S)-enantiomer of quinacrine [3] Superior antiprion activity [3]. The (S)-enantiomer demonstrated an EC50 of 0.25-0.31 μM in eliminating PrPSc, roughly twice as potent as the (R)-enantiomer (EC50 of 0.44-0.58 μM) [3].
Generic Quinacrine (Racemic Mixture) 50:50 mixture of (R) and (S) enantiomers Intermediate activity between the two pure enantiomers [3]. The racemic mixture had an EC50 of ~0.35-0.36 μM, as the activity averages out the contributions of the more and less active forms [3].

Key Experimental Data and Protocols

The primary data for enantiomer comparison comes from a detailed cell-based study on antiprion activity [3].

  • Experimental System: The study used scrapie-infected mouse neuroblastoma cells (ScN2a cells).
  • Treatment Protocol: Cells were incubated with various concentrations of the generic quinacrine, (R)-quinacrine (l-Atabrine), or (S)-quinacrine for 6 days [3].
  • Key Readouts:
    • Primary Endpoint: Levels of the disease-associated, proteinase K-resistant prion protein (PrPSc) were measured by Western blot analysis and ELISA.
    • Cytotoxicity Assessment: Cell viability was assessed using the MTT assay to ensure that the observed effects were not due to general cell death. The study confirmed that the enantiomers were not cytotoxic at the concentrations required for antiprion activity [3].

Proposed Mechanism and Workflow

The following diagram illustrates the experimental workflow and the proposed stereoselective mechanism of action for quinacrine enantiomers in inhibiting prion propagation, based on the cited study [3].

G cluster_separation Enantiomer Separation cluster_cell_assay In Vitro Prion Propagation Assay Compound Racemic Quinacrine (Mixture of R and S enantiomers) Separation Optical Resolution Compound->Separation R_enant (R)-Quinacrine (l-Atabrine) Separation->R_enant S_enant (S)-Quinacrine (More Active Form) Separation->S_enant Treatment 6-Day Treatment with Enantiomers R_enant->Treatment S_enant->Treatment Cells ScN2a Cell Culture (Infected with PrPSc) Cells->Treatment Analysis Analysis of PrPSc Levels (Western Blot, ELISA) Treatment->Analysis Viability Cytotoxicity Assay (MTT Test) Treatment->Viability Outcome_R Outcome: Moderate Reduction of PrPSc (EC50: 0.44-0.58 µM) Analysis->Outcome_R Outcome_S Outcome: Potent Reduction of PrPSc (EC50: 0.25-0.31 µM) Analysis->Outcome_S

Research Considerations and Gaps

When evaluating l-Atabrine dihydrochloride, consider the following context from the available literature:

  • Predominant Focus on Racemates: Much of the historical clinical data on quinacrine's use in malaria, giardiasis, and autoimmune diseases pertains to the racemic mixture [4]. The differential effects of the individual enantiomers in these disease contexts are not well-documented.
  • Mechanism Insight: The superior efficacy of the (S)-enantiomer suggests that the interaction with the prion protein or a key cellular target is stereospecific [3]. This highlights the importance of 3D molecular configuration for biological activity.
  • Identified Research Gap: While the data on antiprion activity is clear, comprehensive comparative studies in other disease models (e.g., anti-cancer or anti-parasitic) are lacking. The antimalarial activity of the optical isomers was noted in one source, but the full data was not accessible in the search results [5].

References

l-Atabrine dihydrochloride less active enantiomer proof

Author: Smolecule Technical Support Team. Date: February 2026

Evidence of Enantiomer Activity

The key evidence for the differential activity of l-Atabrine dihydrochloride comes from a 2003 study that investigated the effect of quinacrine enantiomers on prion diseases [1]. The table below summarizes the core finding:

Property Description
Compound This compound (the (S)-enantiomer of quinacrine) [2] [3]
Biological Activity "Less active enantiomer of quinacrine" with "antiprion activity" [2] [3] [1]
Experimental Proof Study measuring "the inhibitory effect of these isomers on PrPSc formation in ScN2a cells" (scrapie-infected neuroblastoma cells) [1]
Comparative Result "(S)-quinacrine exhibited superior antiprion activity compared with (R)-quinacrine" [1]

This finding is significant because it demonstrates stereoselectivity in prion elimination, meaning the biological system can distinguish between the two mirror-image forms of the drug [1].

Experimental Workflow

The study that provided the proof used a standard cellular model for prion disease. The following diagram outlines the core experimental workflow.

Start Start: Scrapie-Infected Neuroblastoma (ScN2a) Cells Treatment Treatment with Quinacrine Enantiomers Start->Treatment Measurement Measurement of PrPSc Formation Inhibition Treatment->Measurement Result Result: (S)-quinacrine shows superior activity Measurement->Result

Key Experimental Details:

  • Cell Model: The experiment used scrapie-infected mouse neuroblastoma (ScN2a) cells, a standard model for studying prion propagation [1].
  • Measured Outcome: The primary readout was the inhibition of the pathogenic prion protein isoform, PrPSc, within the cells [1].
  • Safety Controls: The study confirmed that treatment over a range of concentrations did not adversely affect cell survival or the expression of other marker proteins, indicating that the observed effects were not due to general cytotoxicity [1].

References

l-Atabrine dihydrochloride antiprion vs antibacterial potency

Author: Smolecule Technical Support Team. Date: February 2026

Activity Profile of l-Atabrine Dihydrochloride

The table below summarizes the known activities and relevant data for this compound and its related compound, quinacrine.

Property This compound Quinacrine (Mepacrine)
Antiprion Activity Described as the "less active enantiomer" of quinacrine [1]. Active; binds prion protein, prevents prion aggregates in vitro; clinical trials for Creutzfeldt-Jakob disease showed no significant effect [2] [3].
Antibacterial/Antiprotozoal Activity Information not specified in search results. Highly effective against Giardia intestinalis (cure rates up to 100%), including refractory cases [3]. Also used for tapeworm infections [2].
Anti-inflammatory & Other Activities Information not specified in search results. Used for systemic lupus erythematosus (SLE), rheumatoid arthritis, and research for ulcerative colitis [2] [4] [5].

| Key Experimental Findings | Information not specified in search results. | Giardiasis: 100 mg three times daily for 5-7 days [3]. Colitis (Mouse Model): Doses of 10 mg/kg and 50 mg/kg suppressed inflammation, improved clinical disease index, and normalized colon length [4]. | | Mechanism of Action | Information not specified in search results. | Complex: May intercalate with DNA; inhibits NF-κB; activates p53; inhibits phospholipase A2; acts as a histamine N-methyltransferase inhibitor [2] [4] [3]. |

Experimental Insights on Quinacrine

While direct data on l-Atabrine is sparse, experimental protocols for its active counterpart, quinacrine, provide valuable context for researchers.

In Vitro Antiprion Protocol
  • Cell Model: Chronically prion-infected neuroblastoma cell cultures [3].
  • Intervention: Treatment with quinacrine.
  • Outcome Measurement: Clearance of the disease-associated prion protein (PrPSc) is measured, often via immunoassays [3].
In Vivo Anti-inflammatory Protocol (Colitis Model)
  • Animal Model: Mice with colitis induced by dextran sulfate sodium (DSS) or oxazolone [4].
  • Intervention: Quinacrine administered ad libitum in drinking water at doses of 10 mg/kg and 50 mg/kg [4].
  • Outcome Measurements:
    • Clinical Disease Index (CDI): Combines scores for weight loss, diarrhea, and blood in stool [4].
    • Colon Length: Shorter colon length indicates more severe inflammation [4].
    • Histology Score: Microscopic assessment of colon tissue inflammation and damage [4].
    • Inflammatory Markers: Levels of proteins like iNOS and Cox-2 can be analyzed [4].

Mechanisms of Action

The following diagram illustrates the complex and multifaceted mechanisms of action reported for quinacrine, which are relevant for understanding the potential activities of its enantiomer, l-Atabrine.

G cluster_1 Anti-Inflammatory & Immunomodulatory cluster_2 Antiprion & Other Mechanisms Quinacrine Quinacrine NFkB Inhibits NF-κB Quinacrine->NFkB TNF Suppresses TNF-α Quinacrine->TNF IFN Suppresses IFN-α Quinacrine->IFN PLA2 Inhibits Phospholipase A2 Quinacrine->PLA2 TLR9 Inhibits Toll-like Receptor 9 Quinacrine->TLR9 Cytokine Reduces IL-1, IL-2, IL-6 Quinacrine->Cytokine Prion Binds Prion Protein Prevents Aggregation Quinacrine->Prion p53 Activates p53 Quinacrine->p53 Topo Inhibits Topoisomerase Quinacrine->Topo DNA Intercalates with DNA (Nucleic Acid Inhibition) Quinacrine->DNA HNMT Inhibits Histamine N-methyltransferase Quinacrine->HNMT

Key Takeaways for Researchers

  • Focus on Enantiomeric Activity: The primary distinction is that l-Atabrine is characterized as a "less active enantiomer" of quinacrine in antiprion activity [1], whereas d-Atabrine is described as the "active enantiomer" [6]. This suggests its antiprion potency is significantly lower.
  • Data Gap on Antibacterial Activity: The search results confirm quinacrine's potency against Giardia but do not provide specific data on the antibacterial (e.g., against bacteria) potency of this compound itself [1] [3].
  • Research Use Only: It is critical to note that this compound is explicitly marked "For research use only" and is not for sale to patients [1].

References

Comprehensive Biological Validation of L-Atabrine Dihydrochloride: Comparative Analysis with Therapeutic Alternatives

Author: Smolecule Technical Support Team. Date: February 2026

Product Background and Historical Context

L-Atabrine dihydrochloride (commonly known as quinacrine) is a 9-aminoacridine derivative with an extensive history of therapeutic use spanning nearly a century. Originally developed in the 1930s as part of a German antimicrobial research program investigating biologically active dyes, quinacrine was rediscovered during World War II as "American Atabrine" when an alternative to quinine was urgently needed for malaria treatment [1]. The drug demonstrated superior efficacy to quinine in military applications, becoming the official antimalarial for Allied forces until being superseded by chloroquine in 1945 [1]. Quinacrine has received FDA approval for the treatment of malaria, giardiasis, and tapeworm infections, and has demonstrated therapeutic effectiveness in controlled studies for refractory lupus erythematosus, rheumatoid arthritis, and as an adjuvant cancer therapy [1].

The pharmacokinetic profile of quinacrine is characterized by rapid absorption from the gastrointestinal tract after oral administration, with plasma levels peaking within 8-12 hours [1]. The drug displays extensive tissue distribution with particularly high concentrations in the liver, spleen, lungs, and adrenal glands—with liver concentrations reaching up to 20,000 times that of plasma [1]. Quinacrine has a relatively long half-life of 5-14 days depending on dosing regimen, with the major elimination route being renal excretion which may be enhanced by acidification [1]. The safety profile of quinacrine is well-established based on its extensive historical use, with most adverse effects being minor or reversible, including transient headache, dizziness, or gastrointestinal symptoms [1].

Comparative Therapeutic Efficacy Across Disease Applications

Parasitic Infections

Quinacrine has demonstrated potent activity against malaria parasites through a unique mechanism involving disruption of the parasite's digestive vacuole. In a high-content phenotypic screening assay using the ImageStream 100 imaging flow cytometer, quinacrine was identified as one of two hits from a 25-compound library that could permeabilize the Plasmodium falciparum digestive vacuole (DV), leading to leakage of intravacuolar Ca²⁺ as measured by the fluorescent calcium probe Fluo-4 [2]. This DV disruption triggers programmed cell death features in the parasite, including DNA fragmentation, mitochondrial dysfunction, and activation of cysteine proteases [2]. The assay revealed that quinacrine could induce these effects in both chloroquine-sensitive and chloroquine-resistant laboratory strains, as well as in field isolates regardless of artemisinin clearance status [2].

Table 1: Comparative Anti-Malarial Efficacy of Quinacrine and Alternatives

Compound Reported EC₅₀ Mechanism of Action Resistance Profile
Quinacrine 120 nM (extracellular) [3] Digestive vacuole disruption, Ca²⁺ release [2] Effective against CQ-resistant strains [2]
Chloroquine Variable (resistant strains) Heme polymerization inhibition Widespread resistance
Artemisinin Low nM range Free radical generation, heme alkylation Emerging resistance
Quinine ~200-400 nM Heme polymerization inhibition Limited cross-resistance with CQ
Oncological Applications

In a groundbreaking high-throughput phenotypic screening of a drug repurposing library using human primary T cells, quinacrine was identified as a potent FoxP3 downregulator [4] [5]. FoxP3 is the lineage-defining transcription factor for regulatory T cells (Tregs), which play a critical role in suppressing anti-tumor immunity in the tumor microenvironment [4]. The screening revealed that quinacrine dihydrochloride dihydrate (QDD) produced a concentration-dependent FoxP3 downregulation with an IC₅₀ of less than 5 μM in all donors tested [4]. This effect was specific to a subset of 9-amino-acridine derivatives that selectively abrogated Treg suppressive functions by interfering with FoxP3 DNA-binding activity and inhibiting FoxP3-regulated downstream gene expression [4] [5].

Table 2: Comparison of Treg-Targeting Compounds for Cancer Immunotherapy

Compound Molecular Target IC₅₀ for FoxP3 Inhibition Selectivity for Tregs vs Teffs
Quinacrine FoxP3 DNA-binding 4.38 μM [4] High selectivity through FoxP3 regulation
MP4 FoxP3 DNA-binding 0.783 μM [4] High selectivity
MP5 FoxP3 DNA-binding 0.86 μM [4] High selectivity
AZD-8701 FoxP3 (ASO) Not reported Moderate (clinical stage)
PI3Kδ inhibitors PI3Kδ signaling Variable Low selectivity

The therapeutic potential of quinacrine in oncology is further supported by its historical use for regional cancer therapy of pericardial and abdominal effusions with approximately 25-50% response rates [1]. More recently, research has revealed that quinacrine and its analogs can boost anti-tumor immune responses both in cancer patient samples ex vivo and in murine syngeneic tumor models, highlighting the feasibility of targeting FoxP3 as an approach to Treg-based immunotherapy [4] [5].

Neurodegenerative and Prion Diseases

Quinacrine was investigated for potential efficacy against prion diseases such as Creutzfeldt-Jakob disease (CJD) based on promising in vitro data showing antiprion activity in mouse neuroblastoma cells [3]. However, subsequent clinical evaluation revealed a significant discrepancy between in vitro and in vivo efficacy. Pharmacokinetic investigations demonstrated that while quinacrine reached intracellular concentrations of 6713 nM in neuroblastoma cells at the reported EC₅₀ of 300 nM, the cerebrospinal fluid concentrations in ewes treated with therapeutic and toxic doses were only <10.6 nM and 55 nM respectively—well below the effective extracellular concentration of 120 nM corresponding to the EC₅₀ [3].

A randomized clinical trial in scrapie-affected ewes confirmed the absence of therapeutic benefit of quinacrine, highlighting the importance of considering both intra- and extracellular drug concentrations when extrapolating in vitro results to in vivo settings [3]. This failure underscores a critical principle in drug repurposing: promising in vitro activity must be evaluated in the context of achievable in vivo concentrations at the relevant biophase.

Experimental Protocols for Key Validation Assays

Anti-Malarial DV Permeabilization Assay
  • Cell Culture: Maintain Plasmodium falciparum laboratory strains (3D7, 7G8, K1) and field isolates in malaria culture medium (RPMI 1640 supplemented with 0.5% Albumax I, 0.005% hypoxanthine, 0.03% l-glutamate, 0.25% gentamicin) at 2.5% hematocrit [2].
  • Parasite Synchronization: Treat cultures with 5% d-sorbitol at 37°C for 10 minutes to synchronize parasite stages, then wash twice and resuspend in fresh medium [2].
  • Drug Treatment: Prepare working solutions of quinacrine and comparator compounds in PBS from 10 mM DMSO stocks. Add drugs to trophozoite-stage parasite cultures (2.5% hematocrit, ~10% parasitemia) and incubate for 4 hours at 37°C in a gassed incubation chamber [2].
  • Staining and Analysis: After treatment, wash parasites and stain with 1 μM Fluo-4-AM (calcium indicator) and 1 μg/mL Hoechst 33342 (DNA stain) in culture medium for 30 minutes at 37°C [2].
  • ImageStream Analysis: Acquire at least 10,000 parasites per treatment condition using an ImageStream 100 flow cytometer with 40× objective. Gate for single round cells, good focus, and trophozoite stage based on Hoechst intensity [2].
  • Confocal Validation: Image stained parasites using confocal microscopy at ×100 magnification to confirm Fluo-4 localization changes indicative of DV permeabilization [2].
Treg Suppression and FoxP3 Regulation Assay
  • Primary T Cell Isolation: Isolate CD3+ T cells from healthy human donors using standard separation techniques [4].
  • High-Throughput Screening: Treat primary T cells with compounds from repurposing libraries (e.g., Prestwick library) at 10 μM for 16 hours [4].
  • Flow Cytometry Analysis: Measure FoxP3 expression in CD4+ T cells using high-throughput flow cytometry protocols. Gate out CD127+ cells to isolate Treg population in both non-stimulated and stimulated T cells [4].
  • Dose-Response Validation: Treat T cells with serial dilutions of hit compounds (including quinacrine and analogs) to determine IC₅₀ values for FoxP3 downregulation [4].
  • Functional Suppression Assays: Co-culture Tregs with effector T cells (Teffs) in suppression assays to confirm abrogation of Treg-mediated suppression after compound treatment [4].
  • Downstream Analysis: Evaluate expression of Treg-specific markers (CD25, CTLA4, CD73, CD39) and signaling pathways affected by compound treatment [4].
Anti-Prion Activity Assessment
  • In Vitro Model: Culture mouse neuroblastoma cell line (N2a) stably transfected with prion protein in OptiMEM containing 10% fetal calf serum and penicillin-streptomycin [3].
  • Drug Treatment: Add quinacrine to culture medium at nominal concentrations ranging from 0 to 850 nM for 2-7 days, changing medium and quinacrine every 48 hours [3].
  • Concentration Measurement: At endpoint, collect media and wash cells four times with isotonic saline. Scrape cells, resuspend in deionized water, and sonicate for intracellular quinacrine measurement [3].
  • EC₅₀ Calculation: Determine actual extracellular and intracellular quinacrine concentrations at reported EC₅₀ using analytical methods, then recalculate actual biophase EC₅₀ [3].
  • In Vivo Correlation: Compare achievable CNS concentrations in animal models (ewes) with effective in vitro concentrations to predict translational potential [3].

Mechanisms of Action and Signaling Pathways

Quinacrine exhibits a multimodal mechanism of action that varies depending on the pathological context. In malaria parasites, the primary mechanism involves digestive vacuole permeabilization leading to calcium release and induction of programmed cell death pathways [2]. In oncological applications, the dominant mechanism appears to be interference with FoxP3 DNA-binding activity, disrupting the transcriptional program necessary for Treg differentiation and function [4] [5]. Additionally, quinacrine has been reported to influence multiple signaling pathways including NF-κB, p53, and AKT pathways, which may contribute to its anti-inflammatory and antineoplastic activities [1].

The following diagram illustrates the multifaceted signaling pathways affected by quinacrine:

G cluster_immune Immune Regulation cluster_prion Prion Disease cluster_apoptosis Cell Death Pathways cluster_malaria Antimalarial Action Quinacrine Quinacrine FoxP3 FoxP3 Transcription Factor Quinacrine->FoxP3 Inhibits DNA Binding PrPSc Abnormal PrPSc Formation Quinacrine->PrPSc Inhibits NFkB NF-κB Pathway Quinacrine->NFkB p53 p53 Pathway Quinacrine->p53 AKT AKT Pathway Quinacrine->AKT DV Digestive Vacuole Quinacrine->DV Permeabilizes Treg Treg Suppressive Function FoxP3->Treg Regulates CD25_CTLA4 CD25/CTLA4 Expression FoxP3->CD25_CTLA4 Controls Expression Teff Effector T Cell Activity Treg->Teff Suppresses Neuroblastoma Neuroblastoma Cell Viability PrPSc->Neuroblastoma Disrupts Calcium Calcium Release DV->Calcium Releases PCD Programmed Cell Death Calcium->PCD Triggers

Diagram 1: Multimodal mechanisms of action of quinacrine across different disease contexts

The pleiotropic effects of quinacrine across these diverse pathways underscore its potential as a multi-target therapeutic agent, while also highlighting the challenge of predicting specific therapeutic outcomes in different disease contexts. The diagram illustrates how quinacrine simultaneously modulates immune regulation through FoxP3 inhibition, triggers programmed cell death in parasites through digestive vacuole disruption, inhibits prion protein formation, and influences key cellular signaling pathways including NF-κB, p53, and AKT.

Research Implications and Conclusion

The comprehensive biological validation of this compound (quinacrine) reveals a complex therapeutic profile with significant potential for drug repurposing across multiple disease areas. The experimental data demonstrate that quinacrine exhibits potent anti-malarial activity through a unique mechanism of digestive vacuole disruption, effectively bypassing resistance mechanisms that limit current therapies [2]. In oncology, quinacrine's ability to selectively target Tregs through FoxP3 downregulation represents a promising approach for cancer immunotherapy that could overcome limitations of current immune checkpoint inhibitors [4] [5].

However, the failure of quinacrine in prion disease clinical trials despite promising in vitro activity serves as a critical methodological lesson for drug development [3]. This case highlights the essential importance of measuring actual drug concentrations in relevant biological compartments rather than relying solely on nominal concentrations from in vitro studies. Researchers should carefully consider the pharmacokinetic-pharmacodynamic relationship when evaluating quinacrine or its analogs for new indications, particularly for conditions involving the central nervous system where achieving therapeutic concentrations may be challenging.

References

quinacrine dihydrochloride vs l-Atabrine dihydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Product Identity

The table below summarizes the nomenclature and status of this compound.

Attribute Description
Chemical Name Quinacrine (INN); also known as Mepacrine (BAN) [1] [2]
Trade Name Atabrine (also spelled Atebrin) is a historical brand name for Quinacrine [2] [3] [4]
Chemical Formula C({23})H({30})ClN(_3)O [1] [2]
Salt Form The dihydrochloride salt is a common form for clinical use (Quinacrine dihydrochloride) [1] [3]
Current Status Not commercially available or FDA-approved in the United States, though obtainable from compounding pharmacies or overseas [2] [4]

Documented Uses and Experimental Data

Although not two different drugs, quinacrine (Atabrine) has been investigated for various uses. The table below summarizes key experimental findings.

| Indication / Area | Experimental Model / Context | Key Findings / Outcome | Citation | | :--- | :--- | :--- | :--- | | Prion Disease (CJD) | Human clinical trial (PRION-1), open-label | 300 mg/day dose was reasonably tolerated but did not significantly affect clinical course. No significant mortality difference vs. no treatment [5]. | | SARS-CoV-2 Antiviral | In vitro study, Vero E6 cells | Strong inhibition of viral replication. EC(_{50}): 0.36 µM, CC(_{50}): 12.50 µM, Selectivity Index (SI): 34.72 [6]. | | Giardiasis | Clinical use, human patients | Highly effective as an anti-giardial agent, often used for refractory or metronidazole-resistant cases [2] [7]. | | Systemic Lupus Erythematosus (SLE) | Clinical use & research, human patients | Used off-label for cutaneous and systemic manifestations, often when intolerant to hydroxychloroquine [2] [3]. | | Malaria (Historical) | Clinical use, human patients | Widely used as an antimalarial during World War II; later superseded by chloroquine [2] [3] [8]. |

Mechanism of Action

The exact mechanisms of quinacrine are not fully understood, but several pathways have been identified through research:

  • DNA Intercalation: It can bind to DNA by intercalating between base pairs, which may inhibit nucleic acid synthesis and transcription [1] [3] [7].
  • Interaction with Signaling Pathways: Research indicates it inhibits NF-κB (a key regulator of inflammation and cell survival) and activates the tumor suppressor p53 [2] [3].
  • Enzyme Inhibition: It is a known inhibitor of phospholipase A2 and can inhibit cholinesterase [1] [9] [6].
  • Lysosomotropic Effects: As a weak base, it accumulates in acidic organelles like lysosomes, which can disrupt various cellular processes [2] [6].

The diagram below illustrates these multi-faceted mechanisms.

G cluster_nuclear Nuclear Mechanisms cluster_cytoplasmic Cytoplasmic & Other Mechanisms Quinacrine Quinacrine NFkB_Pathway Inhibition of NF-κB Quinacrine->NFkB_Pathway p53_Pathway Activation of p53 Quinacrine->p53_Pathway Lysosome_Effect Lysosomotropic Effect Quinacrine->Lysosome_Effect Cholinesterase_Inhibition Inhibition of Cholinesterase Quinacrine->Cholinesterase_Inhibition DNA_Intercalation DNA_Intercalation Quinacrine->DNA_Intercalation Phospholipase_Inhibition Phospholipase_Inhibition Quinacrine->Phospholipase_Inhibition DNA DNA Intercalation Intercalation , fillcolor= , fillcolor= Inhibition Inhibition of of Phospholipase Phospholipase A2 A2

Safety and Toxicity Profile

The safety profile of quinacrine is well-documented from historical use [3] [4]:

  • Common Side Effects: Include gastrointestinal upset (diarrhea, nausea, cramps), headache, and dizziness. These are often dose-dependent [3] [4].
  • Skin Discoloration: A reversible, harmless yellowing of the skin and sclerae is very common, caused by drug deposition [4] [7].
  • Serious Adverse Events:
    • Hepatotoxicity: Can cause serum enzyme elevations and, rarely, clinically apparent acute liver injury [4].
    • Hematologic Toxicity: Aplastic anemia is a rare but serious potential complication [3] [4].
    • Neuropsychiatric Effects: May include restlessness, insomnia, nightmares, and in rare cases (0.1-0.4%), toxic psychosis [3] [7].

Experimental Protocol Example

For context, here is a summarized methodology from a recent in vitro antiviral study [6]:

  • Cell Line: African green monkey kidney Vero E6 cells.
  • Virus: A clinical strain of SARS-CoV-2.
  • Procedure:
    • Cytotoxicity Assay (MTT): Cells were incubated with a range of quinacrine dihydrochloride concentrations (0–1000 µM) for 48 hours to determine the 50% cytotoxic concentration (CC(_{50})).
    • Antiviral Activity: Cells were treated with non-cytotoxic concentrations of quinacrine (0–30 µM) for 1 hour, then infected with SARS-CoV-2 at two different multiplicities of infection (MOI 0.1 and 0.01).
    • Post-Infection: The drug-virus mixture was replaced with fresh medium, and cells were incubated for 48 hours.
    • Outcome Measurement:
      • Viral cytotoxicity was assessed.
      • Viral copy numbers in the supernatant were quantified using digital droplet RT-PCR (ddRT-PCR) to calculate the half-maximal effective concentration (EC(_{50})).
  • Data Analysis: The selectivity index (SI) was calculated as SI = CC({50}) / EC({50}).

References

l-Atabrine dihydrochloride comparative potency studies

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & General Comparison

The table below summarizes the key identified information for l-Atabrine dihydrochloride.

Property Description
IUPAC Name (4R)-4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine; dihydrochloride [1]
CAS Number 56100-42-6 [2] [3] [1]
Molecular Formula C23H32Cl3N3O [2] [3] [1]
Molecular Weight 472.88 g/mol [2] [3] [1]
Biological Activity Less active enantiomer of quinacrine; displays antiprion and anti-bacterial effects [2] [3] [1].
Primary Comparison Directly compared to its counterpart, d-Atabrine dihydrochloride, and the racemic mixture, Quinacrine [1].
Key Finding Multiple chemical supplier catalogs and a primary research article consistently report it as the "less active enantiomer" [2] [3] [1].

Experimental Evidence & Proposed Workflows

While full experimental protocols are not detailed in the search results, the core finding is supported by research, and standard methodologies can be inferred.

  • Key Research Finding: One cited study investigated the differential inhibition of prion propagation by the enantiomers of quinacrine. This research provides the experimental basis for classifying the l-enantiomer as less active [4].
  • Experimental Context: The broader family of aminoacridine compounds, to which quinacrine belongs, is often investigated for their abilities to intercalate with nucleic acids and inhibit various enzymes [5] [6]. These mechanisms are likely relevant for evaluating l-Atabrine's potency.

The following diagram outlines a generalized experimental workflow for a comparative potency study, based on standard practices in pharmaceutical research.

Start Start: Comparative Potency Study Prep 1. Compound Preparation (l-Atabrine, d-Atabrine, Quinacrine) Start->Prep Assay1 2. In Vitro Assays Prep->Assay1 Sub1 a. Antiprion Activity (e.g., cell-based prion aggregation) Assay1->Sub1 Sub2 b. Antibacterial Activity (e.g., bacterial growth inhibition) Assay1->Sub2 Sub3 c. Cytotoxicity/Viability (e.g., MTT assay on mammalian cells) Assay1->Sub3 Analysis1 3. Data Analysis (Determine IC50, EC50 values) Sub1->Analysis1 Sub2->Analysis1 Sub3->Analysis1 Assay2 4. In Vivo Validation (e.g., animal model of prion disease) Analysis1->Assay2 Analysis2 5. Comparative Analysis (Rank order potency of enantiomers) Assay2->Analysis2 End End: Conclusion on Relative Potency Analysis2->End

Pharmacokinetic & Mechanistic Background

Understanding the properties of the parent drug, Quinacrine (mepacrine), provides context for the potential behavior of its enantiomers.

  • Pharmacokinetics: Quinacrine is rapidly absorbed after oral administration, with peak plasma levels in 8-12 hours [5] [6]. It distributes widely throughout the body, achieving the highest concentrations in the liver, spleen, and lungs. Its elimination half-life is long, between 5 to 14 days [7] [5].
  • Mechanisms of Action: Quinacrine has multiple reported mechanisms, which could be differentially affected by its chiral forms. Key mechanisms include inhibition of phospholipase A2 [7] [5], inhibition of the NF-κB signaling pathway, and activation of p53 [7] [6]. It also interacts with prion proteins to prevent aggregate formation [7].

The diagram below maps these primary mechanisms of action for quinacrine.

cluster_0 Cytoplasmic & Membrane Actions cluster_1 Nuclear Actions QC Quinacrine PLA2 Inhibition of Phospholipase A2 (PLA2) QC->PLA2 Hist Inhibition of Histamine N-Methyltransferase QC->Hist NFkB Inhibition of NF-κB Pathway QC->NFkB p53 Activation of p53 Tumor Suppressor QC->p53 DNA Interaction with DNA QC->DNA PrP Binding to Prion Protein (PrP) QC->PrP

Research Recommendations

To deepen your investigation into this compound, consider the following steps:

  • Consult Primary Literature: A key next step is to locate the paper by Ryou et al. (2003) [4], which is directly cited as the source for the potency comparison. This will provide the full experimental data.
  • Explore Broader Databases: Search scientific databases (e.g., PubMed, SciFinder) using the CAS number 56100-42-6 or the names "l-Atabrine" and "quinacrine enantiomer" to find additional studies that may have compared its activity in other disease models.
  • Investigate Chirality: The difference in potency highlights the importance of chirality in drug development. Further research into the specific binding interactions of each enantiomer with targets like the prion protein could be valuable.

References

validating l-Atabrine dihydrochloride as negative control

Author: Smolecule Technical Support Team. Date: February 2026

Rationale for l-Atabrine as a Negative Control

The primary value of l-Atabrine dihydrochloride as a negative control stems from its defined biological profile. It is explicitly described as the less active enantiomer of quinacrine [1]. In experiments, it provides a baseline to confirm that the observed biological effects of the more active quinacrine forms (such as d-Atabrine) are due to specific, stereospecific interactions rather than non-specific cellular effects.

Key Comparative Data

The table below summarizes the core differences between l-Atabrine and its more active counterpart, which forms the basis for its use as a control.

Property This compound Quinacrine / d-Atabrine
Biological Activity "Less active enantiomer" [1]. Potent anti-malarial, anti-inflammatory, and anti-cancer agent [2] [3] [4].
Anti-inflammatory Action Serves as a negative control to isolate stereospecific effects. Suppresses colitis; inhibits iNOS, induces inflammatory cell apoptosis [2].
Immunomodulatory Action Negative control for FoxP3 inhibition studies. Downregulates FoxP3, abrogating Treg suppressive function [3].
Antiviral Action Negative control for IRES-mediated translation inhibition. Impairs viral RNA replication by preventing PTB protein binding to IRES [5].
Molecular Mechanism Presumed to have similar nucleic acid binding but without key stereospecific interactions. Intercalates into DNA/RNA, inhibits topoisomerase, and disrupts key protein interactions (e.g., NF-κB, PTB) [2] [5] [6].
Primary Research Use Negative control in mechanistic studies. Active investigational compound for repurposing.

Experimental Validation Contexts

The following experimental models, originally used to characterize quinacrine's activity, are suitable for validating l-Atabrine as a negative control.

  • In Vitro Macrophage Assay

    • Purpose: To test the suppression of inflammatory markers.
    • Method: Pre-incubate murine macrophage cell lines (e.g., ANA-1) with this compound (e.g., 1-20 µM) or active quinacrine prior to an inflammatory stimulus. Analyze iNOS protein levels via Western blot [2].
    • Expected Outcome: l-Atabrine should show significantly less attenuation of iNOS induction compared to quinacrine.
  • In Vivo Colitis Models

    • Purpose: To validate the anti-inflammatory effect in a whole-organism context.
    • Method: Use mouse models of ulcerative colitis (e.g., DSS or Oxazolone-induced). After colitis onset, administer l-Atabrine (e.g., 10 mg/kg and 50 mg/kg) or active quinacrine ad libitum. Monitor Clinical Disease Index (CDI), colon length, spleen volume, and histology scores [2].
    • Expected Outcome: l-Atabrine-treated groups should show minimal improvement in CDI, colon length, and histology scores compared to the significant improvements seen with quinacrine.
  • T-cell Immunomodulation Assay

    • Purpose: To assess disruption of regulatory T-cell (Treg) function.
    • Method: Treat human primary T-cells or Tregs with l-Atabrine or active 9-amino-acridines. Evaluate FoxP3 protein levels using flow cytometry or Western blot, and measure downstream suppressive function [3].
    • Expected Outcome: l-Atabrine should not significantly downregulate FoxP3 or abrogate Treg suppression.
  • Antiviral IRES Inhibition Assay

    • Purpose: To test the disruption of viral RNA translation.
    • Method: Infect cultured cells (e.g., RD cells) with Enterovirus 71 (EV71) in the presence of l-Atabrine or quinacrine. Quantify viral RNA accumulation (qRT-PCR), viral capsid protein VP1 expression (Western blot), and virion production (TCID₅₀ assay) [5].
    • Expected Outcome: l-Atabrine should result in significantly higher levels of viral RNA, protein, and virions compared to quinacrine treatment.

Experimental Workflow and Mechanism

The following diagram illustrates the strategic workflow for validating this compound as a negative control, contrasting it with the expected activity of its more active enantiomer.

Start Start: Experimental Setup CompoundA Active Quinacrine (or d-Atabrine) Start->CompoundA CompoundB This compound (Less Active Enantiomer) Start->CompoundB Control Vehicle Control Start->Control Assay In Vitro or In Vivo Assay CompoundA->Assay CompoundB->Assay Control->Assay ResultA Observed Biological Effect Assay->ResultA ResultB No or Minimal Effect (Validates as Negative Control) Assay->ResultB ResultC Baseline Measurement Assay->ResultC Interpretation Interpretation ResultA->Interpretation ResultB->Interpretation ResultC->Interpretation Conclusion Conclusion: Active enantiomer's effect is stereospecific and not artifactual. Interpretation->Conclusion

The diagram below illustrates the key molecular mechanism that l-Atabrine is expected not to engage in, which is central to its role as a negative control.

Key Considerations for Researchers

  • Confirm Purity and Stereoidentity: Source this compound from reputable suppliers that provide analytical data (e.g., ≥98% purity) and confirm the stereochemistry [1].
  • Match the Experimental System: The choice of validation model (anti-inflammatory, immunomodulatory, or antiviral) should directly reflect the primary research question you are investigating.
  • Benchmark Against Vehicle: The most robust experimental design includes both the active quinacrine and l-Atabrine, along with a vehicle control, to clearly distinguish stereospecific activity from non-specific effects or background noise.

References

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Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

471.161096 g/mol

Monoisotopic Mass

471.161096 g/mol

Heavy Atom Count

30

Dates

Last modified: 02-18-2024

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